molecular formula C10H13NO B3256267 4-(Tetrahydro-2h-pyran-4-yl)pyridine CAS No. 26684-56-0

4-(Tetrahydro-2h-pyran-4-yl)pyridine

Cat. No.: B3256267
CAS No.: 26684-56-0
M. Wt: 163.22 g/mol
InChI Key: AKUXCQRVEFNNCG-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2h-pyran-4-yl)pyridine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Tetrahydro-2h-pyran-4-yl)pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158423. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Tetrahydro-2h-pyran-4-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tetrahydro-2h-pyran-4-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxan-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-2,5-6,10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUXCQRVEFNNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303465
Record name 4-(tetrahydro-2h-pyran-4-yl)pyridine
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Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26684-56-0
Record name NSC158423
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158423
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(tetrahydro-2h-pyran-4-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(TETRAHYDROPYRAN-4-YL)-PYRIDINE
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Foundational & Exploratory

4-(Tetrahydro-2h-pyran-4-yl)pyridine CAS 26684-56-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Medicinal Chemistry & Synthetic Protocols

Executive Summary

4-(Tetrahydro-2H-pyran-4-yl)pyridine (CAS 26684-56-0) represents a high-value pharmacophore scaffold in modern drug discovery.[1] Structurally, it consists of a basic pyridine ring coupled at the C4 position to a saturated oxygen-containing heterocycle (tetrahydropyran).[2]

For the medicinal chemist, this moiety serves as a critical bioisostere for 4-phenylpyridine or 4-cyclohexylpyridine systems.[1][2] By replacing a lipophilic carbocycle with the polar tetrahydropyran ether, researchers can significantly lower the partition coefficient (LogP) of a lead compound, improving aqueous solubility and metabolic stability without compromising steric complementarity. This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this building block in kinase inhibitor design.

Chemical Profile & Physicochemical Properties[2][3]

The following data aggregates experimental and predicted values essential for establishing experimental baselines.

PropertyValueTechnical Note
CAS Number 26684-56-0Primary identifier.[1][2]
IUPAC Name 4-(Tetrahydro-2H-pyran-4-yl)pyridineOften referred to as 4-(4-pyridyl)tetrahydropyran.[1][2]
Molecular Formula C₁₀H₁₃NO-
Molecular Weight 163.22 g/mol Fragment-based drug discovery (FBDD) compliant.[1][2]
Boiling Point ~260–266 °CHigh boiling point; requires high-vac distillation for purification.[1][2]
Density 1.07–1.08 g/cm³Denser than water.[2]
pKa (Pyridine N) ~5.9Slightly more basic than unsubstituted pyridine (5.[1][2]2) due to the weak inductive donation from the alkyl-ether ring.
LogP (Predicted) ~1.4Significantly lower than 4-phenylpyridine (~2.8), aiding solubility.[1][2]
Appearance Colorless to pale yellow oilTends to darken upon oxidation; store under inert gas.[2]

Synthetic Methodologies

Route A: Suzuki-Miyaura Cross-Coupling (Convergent)

This is the industry-standard protocol for generating high-purity material.[1][2] It relies on the coupling of a metallated pyridine species with a halogenated pyran, or vice versa.

  • Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetallation, and reductive elimination.[2][3]

  • Preferred Reagents: 4-Pyridylboronic acid (or pinacol ester) + 4-Bromotetrahydropyran.[1][2]

  • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are robust.[1][2] For sterically hindered substrates, switch to Pd₂dba₃/SPhos.[2]

Protocol:

  • Charge: A reaction vessel with 4-Bromotetrahydropyran (1.0 eq), 4-Pyridylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent: Degas a mixture of 1,4-Dioxane/Water (4:1) utilizing a nitrogen sparge for 15 minutes.[2]

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%) under positive nitrogen pressure.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by LC-MS for the product mass [M+H]⁺ = 164.[1][2]

  • Workup: Filter through Celite to remove Pd black.[2] Extract with EtOAc.[2][4] Wash organic layer with brine.[2]

  • Purification: Flash column chromatography (SiO₂), eluting with 0-10% MeOH in DCM.

Route B: Minisci Radical Alkylation (Direct C-H Functionalization)

This method allows for the direct attachment of the tetrahydropyran ring onto an existing pyridine core, which is invaluable when the pyridine is already part of a complex drug scaffold.

  • Mechanism: Generation of a nucleophilic alkyl radical from a carboxylic acid precursor, followed by addition to the protonated (electron-deficient) pyridine.[2]

  • Reagents: Tetrahydro-2H-pyran-4-carboxylic acid, AgNO₃ (catalyst), (NH₄)₂S₂O₈ (oxidant), TFA (solvent/acid).[1][2]

Route C: Dehydration-Hydrogenation (Classical)

Useful when boronic acids are unavailable.[1][2] Involves the addition of 4-lithiopyridine to tetrahydro-4H-pyran-4-one, followed by acid-catalyzed dehydration and subsequent Pd/C hydrogenation of the alkene.[1]

Visualization of Synthetic Logic

Synthesis_Pathways Pyridine_Boronic 4-Pyridylboronic Acid Suzuki Route A: Suzuki Coupling (Pd cat., Base) Pyridine_Boronic->Suzuki Pyran_Halide 4-Bromotetrahydropyran Pyran_Halide->Suzuki Pyridine_Base Substituted Pyridine Minisci Route B: Minisci Reaction (Ag+, S2O8, H+) Pyridine_Base->Minisci Pyran_Acid Tetrahydropyran-4-carboxylic acid Pyran_Acid->Minisci Pyran_Ketone Tetrahydro-4H-pyran-4-one Condensation Route C: Condensation 1. Li-Pyridine 2. H2/Pd-C Pyran_Ketone->Condensation Target 4-(Tetrahydro-2H-pyran-4-yl)pyridine (CAS 26684-56-0) Suzuki->Target High Yield Convergent Minisci->Target Late-Stage Functionalization Condensation->Target Classical Step-wise

Caption: Comparative workflow of synthetic routes. Route A is preferred for building block synthesis; Route B for late-stage diversification.[1]

Medicinal Chemistry Applications

The 4-(tetrahydro-2H-pyran-4-yl)pyridine moiety is not merely a structural spacer; it is a functional tool for optimizing physicochemical properties (ADME).[1]

Bioisosterism & Solubility Tuning

In drug design, a common liability is high lipophilicity (LogP > 3), which leads to poor solubility and high metabolic clearance.[2]

  • The Swap: Replacing a cyclohexyl or phenyl ring with a tetrahydropyran ring.[2]

  • The Effect: The ether oxygen acts as a hydrogen bond acceptor (HBA), lowering LogP by approximately 1.0–1.5 units. This often improves oral bioavailability and reduces non-specific binding (plasma protein binding).[2]

  • Metabolic Stability: The pyran ring blocks the metabolic "soft spot" often found at the para-position of phenyl rings (susceptible to CYP450 oxidation).

Case Study: Kinase Inhibitors

This motif is prevalent in inhibitors targeting ALK5 (TGF-β type I receptor) and JNK (c-Jun N-terminal kinase).[1][2]

  • Mechanism: The pyridine nitrogen often functions as the "hinge binder," accepting a hydrogen bond from the kinase backbone (e.g., the NH of the hinge region residue).

  • Role of the Pyran: The pyran ring projects into the solvent-exposed region or a hydrophobic pocket (like the ribose binding pocket), providing shape complementarity while maintaining water solubility.

Self-Validating Check: If your lead compound contains a 4-phenylpyridine core and suffers from low solubility (<10 µM), synthesizing the 4-tetrahydropyran analog is a high-probability optimization strategy.[1][2]

Handling, Safety, and Stability

  • Storage: The compound is an amine and can form N-oxides upon prolonged exposure to air.[2] Store under nitrogen or argon at 2–8°C.

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[1][2][5]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) which can oxidize the pyridine nitrogen to the N-oxide or cleave the pyran ether.

References

  • Minisci Reaction Protocols: Duncton, M. A. J. (2011).[2] Minisci reactions: Versatile tools for the functionalization of heterocycles. Med.[2][4][6] Chem. Commun., 2, 1135-1161.[2] Link

  • Suzuki Coupling of Pyridines: Billingsley, K. L., & Fu, G. C. (2007).[2] Suzuki-Miyaura Cross-Couplings of Unactivated Secondary Alkyl Halides. J. Am. Chem. Soc., 129(31), 9602–9603.[2] Link[1][2]

  • Medicinal Chemistry of Pyran Isosteres: Wermuth, C. G. (2008).[2] The Practice of Medicinal Chemistry. Academic Press.[2] (General reference on bioisosterism strategies).

  • ALK5 Inhibitor Examples: Gellibert, F., et al. (2004).[2] Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. J. Med.[2] Chem., 47(18), 4494–4506.[2] Link[1][2]

  • Safety Data: PubChem Compound Summary for CID 10436239 (4-(Tetrahydro-2H-pyran-4-yl)pyridine).[1][2] Link[1][2]

Sources

An In-depth Technical Guide to 4-(Tetrahydro-2H-pyran-4-yl)pyridine: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Tetrahydro-2H-pyran-4-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry. Its unique three-dimensional structure, combining a hydrophilic pyridine ring with a flexible, saturated tetrahydropyran moiety, imparts favorable physicochemical properties to parent molecules, often leading to improved solubility, metabolic stability, and oral bioavailability. This guide provides a comprehensive overview of the molecular and physical properties of 4-(tetrahydro-2H-pyran-4-yl)pyridine, its applications in drug development, and a discussion of its synthesis and characterization.

Molecular and Physicochemical Properties

The fundamental properties of 4-(Tetrahydro-2H-pyran-4-yl)pyridine are summarized in the table below. These characteristics are crucial for its application in the design of novel therapeutic agents.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
CAS Number 26684-56-0[1]
Appearance Not specified
Boiling Point 257 - 266 °C[2]
Melting Point 45.7 °C[2]
Density 1.07 g/cm³[2]
Water Solubility 3.48e-2 - 3.63e-2 (unit not specified)[2]
LogP (Octanol-Water) 1.44[2]
pKa (Basic) 5.90[2]

Synthesis and Characterization

A specific, detailed, and publicly available step-by-step synthesis protocol for 4-(tetrahydro-2H-pyran-4-yl)pyridine is not readily found in the reviewed scientific literature. However, its synthesis can be envisioned through established synthetic methodologies. A plausible and commonly employed approach would involve a cross-coupling reaction, such as a Suzuki-Miyaura coupling.

Plausible Synthetic Workflow: Suzuki-Miyaura Coupling

This method would involve the reaction of a pyridine-containing boronic acid or ester with a suitable tetrahydropyran derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4_pyridylboronic_acid 4-Pyridylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 4_halotetrahydropyran 4-Halotetrahydropyran (X = Br, I) product 4-(Tetrahydro-2H-pyran-4-yl)pyridine catalyst->product base Base (e.g., Na₂CO₃, K₂CO₃) base->product solvent Solvent (e.g., Toluene, Dioxane, Water) solvent->product workup Aqueous Workup & Purification (Chromatography) product->workup TGF_beta_pathway TGF_beta TGF-β Ligand TBRII TGF-β Receptor II TGF_beta->TBRII ALK5 ALK5 (TGF-β Receptor I) TBRII->ALK5 recruits & phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_transcription Gene Transcription (e.g., PAI-1, Collagens) Nucleus->Gene_transcription ALK5_inhibitor ALK5 Inhibitor (containing 4-(THP-4-yl)pyridine) ALK5_inhibitor->ALK5 inhibits CB2_pathway CB2_agonist CB2 Agonist (containing 4-(THP-4-yl)pyridine) CB2_receptor CB2 Receptor CB2_agonist->CB2_receptor G_protein Gi/o Protein CB2_receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates cAMP cAMP AC->cAMP production decreased Immune_response Modulation of Immune Response cAMP->Immune_response MAPK->Immune_response

Sources

Technical Guide: Solubility Profile & Process Handling of 4-(Tetrahydro-2H-pyran-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Tetrahydro-2H-pyran-4-yl)pyridine (CAS: 26684-56-0) is a critical heterocyclic intermediate used frequently in the synthesis of kinase inhibitors and GPCR ligands. While often treated as a generic building block, its physicochemical profile—specifically its low melting point (~45.7 °C) and moderate lipophilicity (LogP ~1.44) —presents unique challenges in solubility and isolation.

This guide provides a comprehensive analysis of its solubility behavior, inferred from thermodynamic principles and industrial synthesis data. It establishes a validated framework for solvent selection, emphasizing the prevention of "oiling out" during purification due to the compound's low thermal ceiling.

Physicochemical Profile & Solubility Drivers

To predict solubility behavior accurately without empirical tables for every solvent, we must analyze the molecular drivers.

PropertyValueTechnical Implication
CAS Number 26684-56-0Unique Identifier
Molecular Weight 163.22 g/mol Low MW facilitates high molar solubility.
Melting Point 45.7 °C CRITICAL: Solid-to-liquid transition occurs near ambient process temperatures. High risk of oiling out in recrystallization.
LogP (Oct/Wat) 1.44 (Exp/Pred)Moderately lipophilic. Prefers organic layers but retains some water solubility.[1]
pKa (Conj. Acid) ~5.90Basic pyridine nitrogen. Solubility in water is pH-dependent (high in acidic pH).
H-Bond Acceptors 2 (N, O)Good solubility in protic solvents (Alcohols) via H-bonding.

Key Insight: The LogP of 1.44 places this compound in the "Goldilocks zone" of solubility—it is highly soluble in a broad range of medium-polarity organic solvents (DCM, EtOAc) but requires careful anti-solvent selection (e.g., Heptane) to induce precipitation.

Solvent Compatibility Matrix

Based on the Hansen Solubility Parameters (HSP) inferred from the structure and industrial extraction protocols (e.g., Toluene extraction cited in patent literature), the following solubility profile is established.

Tier 1: High Solubility Solvents (Process Solvents)

Use for: Reactions, stock solutions, and initial dissolution.

  • Dichloromethane (DCM): Excellent solubility. The primary solvent for synthesis and chromatography.

  • Methanol / Ethanol: High solubility due to hydrogen bonding with the pyridine nitrogen and pyran oxygen.

  • Ethyl Acetate (EtOAc): Good solubility; preferred green alternative to DCM for extractions.

  • DMSO / DMF: Very high solubility (>100 mg/mL), but difficult to remove due to the compound's low melting point (cannot use high-vac/high-temp drying).

Tier 2: Moderate Solubility (Crystallization Hosts)

Use for: Controlled cooling crystallizations.

  • Toluene: Moderate solubility. Often used in industrial workups for phase separation.

  • Isopropyl Acetate (IPAc): Lower solubility than EtOAc; excellent candidate for crystallization.

  • MTBE (Methyl tert-butyl ether): Moderate-to-good solubility; useful for keeping the compound in solution while washing with water.

Tier 3: Anti-Solvents (For Precipitation)

Use for: Crashing out the product.

  • n-Heptane / Hexanes: Poor solubility. Used to precipitate the compound from EtOAc or Toluene solutions.

  • Water (pH > 8): Poor solubility in basic conditions.

    • Note: In acidic water (pH < 4), solubility is High due to protonation of the pyridine ring.

Critical Process Parameter: Handling Low-Melting Solids

The melting point of 45.7 °C is the defining characteristic of this compound's solubility handling. Standard solubility workflows must be modified to prevent phase separation into an oil (oiling out).

The "Oiling Out" Danger Zone

If you attempt to recrystallize this compound by heating to reflux in Ethyl Acetate (77 °C) and cooling, you will likely exceed the melting point. As the solution cools, the compound may separate as a liquid oil droplets rather than crystals, entraining impurities.

Corrective Protocol:

  • Dissolution Temperature: Do not exceed 40 °C during dissolution.

  • Anti-Solvent Addition: Add Heptane slowly at 20–25 °C.

  • Seeding: Seed with crystals at 30 °C to encourage solid growth rather than oil formation.

Visualized Workflows

Figure 1: Solubility Determination Workflow (Shake-Flask Method)

A self-validating protocol for determining exact solubility limits.

SolubilityProtocol Start START: Weigh Excess Solid (~50-100 mg) SolventAdd Add Solvent (0.5 mL) Temp: 25°C (Controlled) Start->SolventAdd Agitate Agitate/Shake Duration: 24 Hours SolventAdd->Agitate Check Visual Check: Is Solid Present? Agitate->Check AddMore Add More Solid Check->AddMore No (Clear Solution) Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Yes (Suspension) AddMore->Agitate Analyze HPLC/UV Quantitation Calculate mg/mL Filter->Analyze

Caption: Standard Shake-Flask Protocol. Crucial: Maintain temperature <35°C to prevent melting of the solid phase.

Figure 2: Solvent Selection Decision Tree

Logic flow for selecting the correct solvent system based on process goals.

SolventSelection Goal Process Goal? Synth Synthesis/Reaction Goal->Synth Purify Purification Goal->Purify DCM Dichloromethane (DCM) High Sol, Low BP Synth->DCM Method Method? Purify->Method Cryst Crystallization Method->Cryst High Purity Req Extract Extraction Method->Extract Crude Isolation Warning WARNING: Low MP (45°C) Avoid Reflux Cryst->Warning System System: EtOAc / Heptane Ratio: 1:3 Warning->System Tol Toluene Good phase separation Extract->Tol

Caption: Decision matrix for solvent selection. Note the specific warning for crystallization due to the low melting point.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this when HPLC is unavailable.

  • Preparation: Weigh 100 mg of 4-(Tetrahydro-2H-pyran-4-yl)pyridine into a 4 mL vial.

  • Addition: Add 1.0 mL of target solvent (e.g., Toluene).

  • Equilibration: Stir at 25 °C for 4 hours.

    • Note: Do not heat to accelerate dissolution; you may melt the solid.

  • Filtration: Filter the suspension through a pre-weighed syringe filter.

  • Drying: Evaporate the filtrate in a tared vial using a gentle nitrogen stream (no heat).

  • Calculation: Solubility (mg/mL) = (Mass of Residue) / (Volume of Filtrate).

Protocol B: pH-Dependent Extraction (Purification)

Leveraging the basicity (pKa ~5.9) for purification.

  • Dissolve crude mixture in Dichloromethane (DCM) .

  • Acid Wash: Extract with 1M HCl . The pyridine becomes protonated (water-soluble) and moves to the aqueous layer. Impurities remain in DCM.

  • Neutralization: Separate aqueous layer. Cool to 10 °C. Slowly add 1M NaOH until pH > 9.

  • Re-Extraction: The compound precipitates or oils out. Extract back into DCM or EtOAc .

  • Drying: Dry organic layer over MgSO₄ and concentrate below 40 °C.

References

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 4-(Tetrahydro-2H-pyran-4-yl)pyridine (CAS 26684-56-0). Retrieved from [Link]

  • Google Patents. (2017). Production method for tetrahydro-2h-pyran derivative (EP3228617A1). (Describes extraction protocols using Toluene).

Sources

Technical Guide: pKa and Basicity of 4-(Tetrahydro-2H-pyran-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Tetrahydro-2H-pyran-4-yl)pyridine (CAS: 26684-56-0) exhibits a basic pKa of approximately 5.90 .[1] This value represents a distinct basicity enhancement relative to unsubstituted pyridine (pKa 5.23) while showing a slight attenuation compared to its hydrocarbon analog, 4-isopropylpyridine (pKa 6.02).

The physicochemical behavior of this molecule is governed by the interplay between the electron-donating alkyl-like attachment at the C4 position and the distal inductive withdrawal from the pyran ether oxygen. Understanding this specific pKa is critical for optimizing solubility profiles, predicting lysosomal trapping, and fine-tuning potency in medicinal chemistry campaigns.

Structural & Electronic Analysis

To understand the basicity of this specific scaffold, one must deconstruct the electronic contributions of the substituent relative to the pyridine core.

The 4-Position Substitution Effect

The pyridine nitrogen lone pair is the site of protonation. Substituents at the 4-position communicate electronically with this nitrogen through both inductive (


) and resonance (

) pathways.
  • Alkyl Donation (+I): The tetrahydropyran ring is attached via a methine carbon (

    
    ). Similar to an isopropyl group, this provides electron density via hyperconjugation and inductive donation, stabilizing the pyridinium cation and raising the pKa relative to pyridine.
    
  • Distal Ether Withdrawal (-I): Unlike a pure isopropyl group, the tetrahydropyran ring contains an oxygen atom at the 4-position of the pyran ring (gamma to the pyridine attachment). This oxygen exerts a weak electron-withdrawing inductive effect.

Comparative Basicity (SAR)

The pKa of 5.90 sits logically within the Structure-Activity Relationship (SAR) trend:

CompoundStructurepKa (Exp)

vs Pyridine
Electronic Driver
Pyridine Unsubstituted5.230.00Reference standard.
4-Methylpyridine 4-Me6.02+0.79Strong +I and hyperconjugation.
4-Isopropylpyridine 4-iPr6.03+0.80Strong +I (bulkier alkyl).
4-(THP-4-yl)pyridine Target 5.90 +0.67 +I (alkyl) dampened by distal -I (oxygen).
Visualizing the Electronic Pathway

The following diagram illustrates the competing electronic effects that result in the observed pKa of 5.90.

ElectronicEffects PyridineN Pyridine Nitrogen (Protonation Site) C4_Position C4 Attachment (Conjugation Node) C4_Position->PyridineN Resonance Stabilization of Cation Methine Methine Linker (sp3 Carbon) Methine->C4_Position Hyperconjugation (+I) PyranRing Tetrahydropyran Ring (Alkyl Bulk) PyranRing->Methine Net Electronic Effect EtherOxygen Pyran Oxygen (Distal Heteroatom) EtherOxygen->PyranRing Inductive Withdrawal (-I)

Figure 1: Electronic vector analysis showing the competition between alkyl donation (Green) and distal oxygen withdrawal (Red).

Physicochemical Implications in Drug Design

The pKa of 5.90 places this moiety in a strategic "sweet spot" for drug development.

Solubility and Ionization State

At the physiological pH of the small intestine (pH 6.5 - 7.4), the molecule exists primarily in its neutral form (


), facilitating passive permeability.
  • Stomach (pH 1.5): 100% Protonated (Soluble).

  • Blood (pH 7.4): ~3% Protonated (Lipophilic/Permeable).

LogD and Lipophilicity

The introduction of the pyran oxygen lowers the LogP compared to the isopropyl analog, improving metabolic stability and reducing non-specific binding.

  • LogP (Octanol/Water): ~1.44[1]

  • LogD (pH 7.4): 1.43 This LogD is ideal for CNS penetration and oral bioavailability, avoiding the high lipophilicity tax often associated with purely alkyl-substituted pyridines.

Experimental Protocol: Potentiometric pKa Determination

To validate the pKa of this specific scaffold in a new chemical entity (NCE), Potentiometric Titration is the gold-standard method due to its high precision (


 pH units).
Materials & Equipment
  • Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

  • Solvent: 0.15 M KCl (aq) for ionic strength maintenance. Carbonate-free water is essential.

  • Titrant: 0.5 M HCl and 0.5 M KOH (standardized).

  • Sample: >5 mg of pure 4-(Tetrahydro-2H-pyran-4-yl)pyridine (purity >98%).

Step-by-Step Workflow
  • Calibration: Calibrate the pH electrode using a 4-buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the pKa window.

  • Blank Titration: Perform a blank titration on the 0.15 M KCl solvent to determine the exact carbonate content and electrode zero point (

    
    ).
    
  • Sample Dissolution: Dissolve the sample in the minimal amount of 0.15 M KCl. If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic (Yasuda-Shedlovsky extrapolation).

  • Acidification: Lower the pH of the sample solution to ~2.5 using 0.5 M HCl. The pyridine nitrogen must be fully protonated (

    
    ).
    
  • Alkalimetric Titration: Titrate with 0.5 M KOH in small increments (0.5 - 1.0

    
    L) until pH reaches ~11.0.
    
  • Data Processing: Calculate pKa using the Bjerrum difference plot method or non-linear least squares regression.

Experimental Logic Diagram

TitrationWorkflow Start Start: Pure Sample SolubilityCheck Aqueous Solubility Check (Is > 1mM possible?) Start->SolubilityCheck DirectTitration Direct Aqueous Titration (0.15 M KCl) SolubilityCheck->DirectTitration Yes CoSolvent Co-Solvent Titration (MeOH/Water: 3 ratios) SolubilityCheck->CoSolvent No Acidify Acidify to pH 2.0 (Ensure 100% Protonation) DirectTitration->Acidify CoSolvent->Acidify Titrate Titrate with KOH (Collect pH vs Vol data) Acidify->Titrate Calc Yasuda-Shedlovsky Extrapolation Titrate->Calc Co-Solvent Path Result Final pKa Determination Titrate->Result Direct Path Calc->Result

Figure 2: Decision tree for selecting the correct titration method based on compound solubility.

References

  • EPA CompTox Chemicals Dashboard. (2025). 4-(Tetrahydro-2H-pyran-4-yl)pyridine Details & Properties. United States Environmental Protection Agency. [Link]

  • PubChem. (2025).[2] 4-Isopropylpyridine Compound Summary. National Center for Biotechnology Information. [Link]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for Pyridine pKa baselines).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for inductive effect analysis).

Sources

The Strategic Integration of Tetrahydropyran-Pyridine Scaffolds: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of tetrahydropyran (THP) and pyridine moieties into singular molecular architectures represents a powerful and increasingly utilized strategy in modern drug discovery. This guide provides an in-depth technical exploration of the synthesis, application, and strategic rationale for employing THP-pyridine building blocks. We will dissect key synthetic methodologies, analyze their impact on pharmacokinetic and pharmacodynamic profiles, and present field-proven insights to empower researchers in the design of next-generation therapeutics.

Introduction: The Power of Privileged Scaffolds

In the landscape of medicinal chemistry, certain structural motifs consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." Both the tetrahydropyran and pyridine rings independently hold this status. The THP ring, a saturated six-membered ether, is a bioisostere for various groups, offering improved metabolic stability and aqueous solubility. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.

The pyridine ring, an aromatic heterocycle, is a cornerstone of medicinal chemistry due to its ability to engage in hydrogen bonding, π-stacking, and metal coordination. Its nitrogen atom can act as a hydrogen bond acceptor or be protonated, influencing the molecule's overall physicochemical properties and target engagement. The combination of these two scaffolds into a single building block creates a powerful synergy, providing a versatile platform for exploring chemical space and fine-tuning drug-like properties.

Synthetic Strategies for THP-Pyridine Building Blocks

The efficient synthesis of THP-pyridine building blocks is paramount for their successful application in drug discovery campaigns. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Key Synthetic Approaches

A common and effective strategy involves the coupling of pre-functionalized THP and pyridine fragments. This approach allows for a modular and convergent synthesis, facilitating the rapid generation of diverse analogue libraries.

Table 1: Comparison of Common Coupling Reactions for THP-Pyridine Synthesis

Coupling ReactionTHP SubstratePyridine SubstrateCatalyst/ReagentsKey AdvantagesKey Considerations
Suzuki CouplingTHP-boronic acid/esterHalogenated pyridinePd catalyst, baseHigh functional group tolerance, commercially available reagentsPotential for boronic acid decomposition
Buchwald-Hartwig AminationTHP-amineHalogenated pyridinePd catalyst, ligand, baseForms a C-N bond, broad substrate scopeLigand selection is crucial for optimal yield
EtherificationTHP-alcoholHalogenated pyridineBase (e.g., NaH)Forms a C-O bond, relatively simple conditionsCan require harsh basic conditions
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a THP-boronic acid with a bromopyridine derivative.

Materials:

  • Tetrahydropyran-4-ylboronic acid

  • 2-Bromo-5-methylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vial, add the 2-bromo-5-methylpyridine (1.0 equiv), tetrahydropyran-4-ylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and SPhos (0.04 equiv).

  • Add palladium(II) acetate (0.02 equiv) to the vial.

  • Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous 1,4-dioxane and degassed water to the vial via syringe. The solvent ratio is typically 4:1 dioxane:water.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(tetrahydropyran-4-yl)-5-methylpyridine.

Causality in Protocol Design:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Ligand Selection (SPhos): SPhos is an electron-rich and bulky biarylphosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination step, leading to higher yields and faster reaction times.

  • Base (K₃PO₄): The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium phosphate is a moderately strong base that is well-suited for this purpose.

Applications in Drug Discovery: Case Studies

The strategic incorporation of THP-pyridine building blocks has led to the development of several clinical candidates and approved drugs.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. Several BTK inhibitors feature a THP-pyridine core, which plays a crucial role in their binding affinity and selectivity.

BTK_Inhibitor_Binding cluster_BTK BTK Active Site cluster_Inhibitor THP-Pyridine Inhibitor BTK_Hinge Hinge Region (Glu475, Met477) BTK_Gatekeeper Gatekeeper Residue (Thr474) BTK_DFG DFG Motif Inhibitor_Pyridine Pyridine Ring Inhibitor_Pyridine->BTK_Hinge H-Bonding Inhibitor_THP THP Moiety Inhibitor_THP->BTK_Gatekeeper van der Waals Interactions Inhibitor_Warhead Covalent Warhead (e.g., Acrylamide) Inhibitor_Warhead->BTK_DFG Covalent Bond (Cys481)

Caption: Binding mode of a THP-pyridine BTK inhibitor.

In this example, the pyridine ring forms a critical hydrogen bond with the hinge region of the kinase, a common interaction for kinase inhibitors. The THP ring is positioned to interact with the gatekeeper residue, contributing to the inhibitor's selectivity. The three-dimensional nature of the THP ring allows for fine-tuning of this interaction to optimize potency and minimize off-target effects.

Future Directions and Conclusion

The versatility of THP-pyridine building blocks ensures their continued relevance in drug discovery. Future innovations will likely focus on the development of novel synthetic methodologies to access more complex and diverse substitution patterns. The exploration of new linker strategies to connect the THP and pyridine rings will also open up new avenues for scaffold diversification.

References

  • W. D. W. Phillips, "The Constitution of the Pyridine-Iodine Complex in Solution," J. Chem. Phys., 23, 1363 (1955). [Link]

  • A. K. Yudin, "Saturated Heterocycles in Drug Discovery," John Wiley & Sons, 2017. [Link]

Methodological & Application

Application Note & Protocol: Synthesis of 4-(Tetrahydro-2H-pyran-4-yl)pyridine via Minisci Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Saturated Heterocycles in Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs. Its functionalization is a critical task in drug discovery and development. The introduction of saturated carbocyclic and heterocyclic moieties, such as the tetrahydropyran (THP) group, is a widely adopted strategy to enhance the physicochemical properties of drug candidates. The THP motif, in particular, can improve aqueous solubility, modulate lipophilicity, and serve as a rigid scaffold to optimize ligand-receptor interactions. The target molecule, 4-(Tetrahydro-2H-pyran-4-yl)pyridine, is therefore a valuable building block for creating novel therapeutics.

Traditionally, the synthesis of such substituted pyridines would require multi-step sequences starting from pre-functionalized rings.[1] However, the Minisci reaction offers a powerful and direct C-H functionalization pathway, enabling the coupling of an alkyl radical directly onto an electron-deficient pyridine core.[2] This application note provides a comprehensive protocol for the synthesis of 4-(Tetrahydro-2H-pyran-4-yl)pyridine via a classic Minisci reaction, detailing the underlying mechanism, experimental procedure, and key considerations for success.

The Minisci Reaction: A Mechanistic Perspective

The Minisci reaction, first reported in 1971, is a radical-based nucleophilic substitution that functionalizes electron-deficient heteroaromatic compounds.[2][3] Its power lies in its ability to forge C-C bonds at positions not accessible through conventional electrophilic substitution (Friedel-Crafts) chemistry.[2] The reaction proceeds through three fundamental stages, as illustrated below.

Minisci_Mechanism cluster_0 Step 1: Radical Generation cluster_1 Step 2: Radical Addition cluster_2 Step 3: Rearomatization RCOOH R-COOH (THP-4-Carboxylic Acid) R_radical R• (THP Radical) RCOOH->R_radical Oxidative Decarboxylation Ag Ag(I) Ag2 Ag(II) Ag->Ag2 S₂O₈²⁻ Persulfate S₂O₈²⁻ PyH Protonated Pyridine CO2 CO₂ Radical_Adduct Radical Cation Intermediate PyH->Radical_Adduct + R• Final_Product 4-(THP)-Pyridine (Product) Radical_Adduct->Final_Product Oxidation (-H⁺, -e⁻)

Caption: General mechanism of the Minisci reaction.

  • Generation of the Carbon-Centered Radical: The archetypal Minisci protocol employs the oxidative decarboxylation of a carboxylic acid.[4] In this synthesis, Tetrahydro-2H-pyran-4-carboxylic acid is the radical precursor. An oxidant, typically ammonium persulfate ((NH₄)₂S₂O₈), oxidizes a silver(I) catalyst (from AgNO₃) to the highly reactive silver(II) state. Ag(II) then abstracts an electron from the carboxylate, inducing decarboxylation and generating the desired nucleophilic tetrahydropyranyl radical.[2]

  • Activation and Radical Addition: The reaction is performed under strongly acidic conditions. The acid protonates the pyridine nitrogen, which significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[4] This activation makes the electron-deficient ring susceptible to attack by the nucleophilic alkyl radical. The addition occurs preferentially at the C2 and C4 positions, which bear the highest positive charge density in the pyridinium cation.[3] This often results in a mixture of regioisomers, a key challenge that must be addressed during purification.[2][5]

  • Rearomatization: The resulting radical cation intermediate must be oxidized to restore aromaticity. The persulfate oxidant or other species in the reaction mixture facilitates the removal of a hydrogen atom and an electron, yielding the final substituted pyridine product.[4]

Detailed Experimental Protocol

This protocol details the synthesis of 4-(Tetrahydro-2H-pyran-4-yl)pyridine on a 5 mmol scale.

Materials and Equipment
Reagent/MaterialFormulaCAS No.M.W.Recommended Purity
PyridineC₅H₅N110-86-179.10≥99.5%, anhydrous
Tetrahydro-2H-pyran-4-carboxylic acidC₆H₁₀O₃10349-41-4130.14≥98%
Silver NitrateAgNO₃7761-88-8169.87≥99%
Ammonium Persulfate(NH₄)₂S₂O₈7727-54-0228.20≥98%
Sulfuric AcidH₂SO₄7664-93-998.0895-98% (concentrated)
Dichloromethane (DCM)CH₂Cl₂75-09-284.93ACS Grade
Sodium Hydroxide (NaOH)NaOH1310-73-240.00Pellets, ≥97%
Deionized WaterH₂O7732-18-518.02-
Sodium Sulfate (anhydrous)Na₂SO₄7757-82-6142.04Granular
Silica GelSiO₂7631-86-960.08230-400 mesh

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature control, separatory funnel (250 mL), rotary evaporator, glass funnels, beakers, graduated cylinders, equipment for column chromatography.

Reagent Stoichiometry
ReagentM.W.AmountMoles (mmol)Equivalents
Pyridine79.101.98 g (2.0 mL)25.05.0
Tetrahydro-2H-pyran-4-carboxylic acid130.140.651 g5.01.0
Silver Nitrate169.870.170 g1.00.2
Ammonium Persulfate228.202.28 g10.02.0
Sulfuric Acid (conc.)98.082.5 mL~469.2
Deionized Water18.0225 mL--

Note: Pyridine is used in excess, serving as both reactant and co-solvent.

Step-by-Step Synthesis Procedure

Workflow A 1. Setup & Reagent Charging - Charge flask with Pyridine, THP-Acid, H₂O, H₂SO₄, AgNO₃. - Cool in ice bath. B 2. Reaction Initiation - Add (NH₄)₂S₂O₈ solution dropwise. - Monitor for exotherm. A->B C 3. Reaction - Heat mixture to 60-70 °C for 2-4 hours. - Monitor by TLC/LC-MS. B->C D 4. Work-up: Quench & Basify - Cool to RT. - Slowly add 6M NaOH until pH > 10. C->D E 5. Extraction - Transfer to separatory funnel. - Extract with DCM (3x). D->E F 6. Drying & Concentration - Combine organic layers. - Dry with Na₂SO₄, filter, and concentrate. E->F G 7. Purification - Purify crude oil via silica gel column chromatography. F->G H 8. Characterization - Analyze pure fractions by NMR and MS. G->H

Caption: Experimental workflow for the Minisci synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-2H-pyran-4-carboxylic acid (0.651 g, 5.0 mmol).

  • Reagent Charging: To the flask, add deionized water (25 mL) and pyridine (2.0 mL, 25.0 mmol). Place the flask in an ice-water bath and stir to dissolve the solids.

  • Acidification: Slowly and carefully add concentrated sulfuric acid (2.5 mL) to the stirring solution. Caution: This is a highly exothermic process. Ensure slow addition to maintain control of the temperature.

  • Catalyst Addition: Once the solution has cooled, add silver nitrate (0.170 g, 1.0 mmol). Stir until it is fully dissolved.

  • Initiation: In a separate beaker, dissolve ammonium persulfate (2.28 g, 10.0 mmol) in 10 mL of deionized water. Add this solution dropwise to the reaction flask over 15-20 minutes using a dropping funnel. Maintain the temperature below 20 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up - Quenching and Basification: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully neutralize the acid by adding 6M aqueous NaOH solution. The solution will turn cloudy as silver salts precipitate. Continue adding NaOH until the pH is >10 (check with pH paper). This step is critical to deprotonate the product for extraction into an organic solvent.[6]

  • Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective. The C4 and C2 isomers will need to be separated. The C4 isomer is generally less polar than the C2 isomer. Combine the fractions containing the pure C4 product and remove the solvent under reduced pressure.

Expected Results & Characterization

ParameterExpected OutcomeRationale / Notes
Yield 25-40% (for isolated C4-isomer)Yields can vary. The reaction is not perfectly selective and purification losses are expected.
Regioisomeric Ratio C4:C2 ≈ 1:1 to 2:1Unsubstituted pyridine typically gives a mixture of C2 and C4 isomers.[7] The ratio can be influenced by reaction conditions.
Appearance Colorless to pale yellow oil
Characterization ¹H NMR, ¹³C NMR, MSSpectroscopic analysis is required to confirm the structure and purity of the final product and to distinguish it from the C2 isomer.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure must be conducted in a well-ventilated chemical fume hood.

  • Chemical Hazards:

    • Sulfuric Acid: Highly corrosive. Handle with extreme care.

    • Ammonium Persulfate: A strong oxidizing agent. Avoid contact with combustible materials.

    • Pyridine: Flammable, harmful if inhaled or swallowed, and has a strong, unpleasant odor.

    • Dichloromethane: A volatile solvent and a suspected carcinogen.

    • Silver Nitrate: Can cause stains on skin and is corrosive.

Conclusion

The Minisci reaction provides a direct and atom-economical route for the C-H alkylation of pyridines. While the lack of perfect regioselectivity on an unsubstituted pyridine ring presents a purification challenge, this method avoids lengthy pre-functionalization steps, making it a valuable tool in synthetic chemistry. The protocol described herein offers a reliable procedure for accessing 4-(Tetrahydro-2H-pyran-4-yl)pyridine, a building block of significant interest in pharmaceutical research. Further optimization or the use of modern regioselective Minisci strategies, such as those employing blocking groups, could be explored to improve the efficiency of this transformation.[5][7]

References

  • SciSpace. (n.d.). Recent Advances in Minisci-Type Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Minisci reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Minisci reaction. Retrieved from [Link]

  • Chem-Station. (2016, March 8). Minisci Reaction. Retrieved from [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research, 56(15), 2029–2046. Retrieved from [Link]

  • Pharminox. (n.d.). Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. Retrieved from [Link]

  • Dong, J., & Wang, Q. (n.d.). PHOTOCATALYTIC MINISCI REACTION. Shaanxi Normal University. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Minisci-type Reactions and Applications in Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Direct C–H functionalisation of azoles via Minisci reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Retrieved from [Link]

  • Macmillan Group. (2014). Direct Arylation of Ethers through the Combination of PhotoredoxMediated CH Functionalization and the Minisci Reaction. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2014-Angew-McNally.pdf]([Link] Macmillan/files/publications/2014-Angew-McNally.pdf)

  • ResearchGate. (n.d.). Minisci‐type arylation using diazonium salts as radical precursors.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of 4-(Tetrahydro-2H-pyran-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

  • Starting Material (4-Iodopyridine): 15854-87-2

  • Target Molecule: 26684-56-0[1]

Executive Summary & Strategic Rationale

The 4-(tetrahydro-2H-pyran-4-yl)pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized to modulate lipophilicity (LogP) while maintaining metabolic stability compared to cyclohexyl analogs. The ether oxygen in the pyran ring acts as a hydrogen bond acceptor, often improving solubility and pharmacokinetic profiles in kinase inhibitors (e.g., mTOR/PI3K pathways).[1]

While several routes exist (e.g., Minisci radical addition or lithiation/addition), this guide prioritizes the Suzuki-Miyaura Cross-Coupling followed by Catalytic Hydrogenation .[1] This two-step sequence offers the highest fidelity, reproducibility, and functional group tolerance for drug development campaigns.[1]

Key Advantages of this Protocol:

  • Regiospecificity: The use of 4-iodopyridine guarantees substitution exclusively at the C4 position, eliminating the mixture of isomers common in radical (Minisci) approaches.

  • Scalability: The reaction conditions avoid cryogenic temperatures required for lithiation strategies.[1]

  • Modularity: The intermediate alkene allows for late-stage diversification if a saturated ring is not desired.[1]

Reaction Pathway Visualization

The following diagram outlines the two-stage synthesis, highlighting the critical intermediate and catalytic cycles.

G Start 4-Iodopyridine (CAS: 15854-87-2) Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 90°C Start->Step1 Reagent 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (CAS: 287944-16-5) Reagent->Step1 Inter Intermediate: 4-(3,6-Dihydro-2H-pyran-4-yl)pyridine Step1->Inter C-C Bond Formation Step2 Step 2: Hydrogenation H2 (1 atm), 10% Pd/C MeOH, RT Inter->Step2 Product Target: 4-(Tetrahydro-2H-pyran-4-yl)pyridine (CAS: 26684-56-0) Step2->Product Saturation

Figure 1: Two-step synthetic pathway via Suzuki-Miyaura coupling and subsequent hydrogenation.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of the alkene intermediate, 4-(3,6-dihydro-2H-pyran-4-yl)pyridine.[1]

Rationale: 4-Iodopyridine is chosen over 4-bromopyridine due to the weaker C-I bond, which facilitates faster oxidative addition to the Palladium(0) species. This is crucial for electron-deficient heterocycles like pyridine, which can be sluggish in coupling reactions.[1] We utilize the pinacol ester of the pyran boronate to minimize protodeboronation, a common side reaction with pyridine boronic acids.[1]

Reagents & Materials Table
ReagentEquiv.[1][2][3][4]MW ( g/mol )Role
4-Iodopyridine 1.0205.00Electrophile
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester 1.1210.08Nucleophile
Pd(dppf)Cl₂[1] · CH₂Cl₂ 0.05816.64Catalyst
Cesium Carbonate (Cs₂CO₃) 2.0325.82Base
1,4-Dioxane / Water (4:1) --Solvent System
Protocol
  • Setup: In a clean reaction vial or round-bottom flask equipped with a magnetic stir bar, charge 4-iodopyridine (1.0 equiv), the pyran boronate ester (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add the solvent mixture (1,4-Dioxane/Water, 4:1 ratio).[1] A concentration of 0.2 M relative to the iodide is recommended.[1]

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 10–15 minutes. Oxygen inhibits the Pd cycle and promotes homocoupling.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1] · CH₂Cl₂ (5 mol%).[1]

    • Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for its stability and bite angle, which often results in higher yields for heteroaryl couplings.[1]

  • Reaction: Seal the vessel and heat to 90°C for 4–16 hours. Monitor by LC-MS for the consumption of 4-iodopyridine.[1]

  • Workup:

    • Cool to room temperature.[1][5]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Separate phases.[1] Extract the aqueous layer 2x with EtOAc.[1]

    • Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂).[1]

    • Eluent: 0–50% EtOAc in Hexanes (or Heptane).[1] The pyridine nitrogen makes the product polar; ensure the column is not too acidic, or add 1% Triethylamine to the eluent.[1]

Step 2: Catalytic Hydrogenation

Objective: Reduction of the internal alkene to yield the final saturated tetrahydropyran ring.[1]

Rationale: The alkene intermediate is readily reduced under mild conditions.[1] High pressure is rarely needed unless the catalyst is poisoned by residual sulfur or iodine from the previous step.[1]

Reagents & Materials Table
ReagentEquiv.[1][2][3][4]Role
Alkene Intermediate 1.0Substrate
10% Pd/C (wet) 10-20 wt%Catalyst
Hydrogen (H₂) 1 atm (Balloon)Reductant
Methanol (MeOH) -Solvent
Protocol
  • Setup: Dissolve the alkene intermediate (from Step 1) in Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10–20% by weight of the substrate).[1]

    • Safety: Pd/C is pyrophoric.[1] Add it under an inert atmosphere (Argon/Nitrogen) or wet it with a small amount of water/toluene before adding the flammable solvent.

  • Hydrogenation: Purge the flask with H₂ gas (vacuum/fill cycles x3). Attach a hydrogen balloon.

  • Reaction: Stir vigorously at room temperature for 2–6 hours.

    • Monitoring: Check by LC-MS.[1] The mass shift is +2 Da (M+2).[1]

  • Workup:

    • Filter the mixture through a pad of Celite® to remove the Pd catalyst.[1]

    • Rinse the pad thoroughly with MeOH.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Final Isolation: The product is often pure enough for use.[1] If necessary, purify via silica gel chromatography (EtOAc/Hexanes) or recrystallization.[1]

Technical Validation & Troubleshooting

Mechanism of Action[2][5][6][7][8]
  • Oxidative Addition: Pd(0) inserts into the C-I bond of 4-iodopyridine.[1]

  • Transmetallation: The boronate ester transfers the pyran ring to the Pd center, facilitated by the base (Cs₂CO₃).[1]

  • Reductive Elimination: The C-C bond forms, releasing the alkene intermediate and regenerating Pd(0).[1]

  • Syn-Addition: In Step 2, H₂ adds across the double bond on the surface of the Pd catalyst.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Oxygen poisoning or degraded catalyst.Ensure rigorous degassing.[1] Use fresh catalyst.
Protodeboronation Base too strong or temp too high.[1]Switch base to K₃PO₄ or KF.[1] Lower temp to 80°C.
Incomplete Reduction (Step 2) Catalyst poisoning (Iodide/Sulfur traces).[1]Pass the Step 1 product through a scavenger resin (e.g., Thiol-silica) before hydrogenation.[1] Increase H₂ pressure to 50 psi.
Pd Residue in Product Leaching from Step 1 or 2.Use a metal scavenger (e.g., SiliaMetS®) or wash with aqueous N-acetylcysteine.[1]

References

  • Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Pyridine-Boronate Optimization: Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1] (Provides context on ligand choice for difficult heterocycles). Link

  • Scaffold Utility (mTOR Inhibitors): Kaplan, J., et al. (2010).[1] Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).[1][6] Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.[1][6] Link

  • Minisci Alternative (Context): Duncton, M. A. J. (2011).[1] Minisci reactions: Versatile CH-functionalization for medicinal chemists.[1] MedChemComm, 2(12), 1135-1161.[1] Link

Sources

Application Note: Radical Alkylation of Pyridine with Tetrahydropyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The introduction of saturated, pharmacophore-relevant rings onto heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. This "Late-Stage Functionalization" (LSF) strategy increases the fraction of sp³ hybridized carbons (


), improving solubility and metabolic stability while reducing lipophilicity (LogP).

This application note details the protocol for the direct alkylation of pyridine with tetrahydropyran-4-carboxylic acid (THP-4-COOH). Unlike traditional Friedel-Crafts chemistry, which fails on electron-deficient heterocycles, this protocol utilizes the Minisci reaction .[1][2] This radical substitution mechanism exploits the innate reactivity of protonated pyridine towards nucleophilic alkyl radicals generated via oxidative decarboxylation.

Key Advantages[2]
  • Direct Coupling: Uses inexpensive carboxylic acids as radical precursors.

  • No Pre-functionalization: Avoids the need for halogenated pyridines or redox-active esters.

  • Aqueous Compatibility: The reaction tolerates air and moisture, simplifying setup.

Mechanistic Principles

The reaction proceeds via a silver-catalyzed oxidative decarboxylation.[1][3][4] The mechanism is distinct from standard electrophilic aromatic substitution (SEAr) because the attacking species is a nucleophilic radical, and the substrate is an electron-deficient pyridinium ion.

Reaction Pathway[1][2][5][6][7]
  • Radical Generation: Ag(I) is oxidized to Ag(II) by peroxydisulfate.[4] The Ag(II) species oxidizes the carboxylic acid, triggering decarboxylation and releasing the nucleophilic tetrahydropyranyl radical.

  • Radical Addition: The alkyl radical attacks the protonated pyridine (most electrophilic at C2 and C4 positions).

  • Oxidation & Deprotonation: The resulting radical cation is oxidized (likely by Ag(II) or persulfate) and deprotonated to restore aromaticity.

MinisciCycle Ag1 Ag(I) Ag2 Ag(II) Ag1->Ag2 Oxidation by S2O8 Ag2->Ag1 Reduction Radical THP Radical (Nucleophilic) Ag2->Radical S2O8 S2O8(2-) S2O8->Ag2 Acid THP-4-COOH Acid->Radical -CO2, -H+ Inter Radical Cation Intermediate Radical->Inter + PyH PyH Pyridine-H+ PyH->Inter Product Alkylated Pyridine Inter->Product -H+, Oxidation

Figure 1: Catalytic cycle of the Ag-mediated decarboxylative alkylation. The Ag(I)/Ag(II) redox couple acts as the radical initiator.

Experimental Protocol

This protocol is optimized for the mono-alkylation of pyridine. Note that without blocking groups, a mixture of C2 and C4 isomers is expected (typically favoring C2).

Reagents & Stoichiometry
ComponentRoleEquiv.Conc. / Amount
Pyridine Substrate1.01.0 mmol (limiting reagent)
THP-4-COOH Radical Precursor3.03.0 mmol
AgNO₃ Catalyst0.220 mol%
(NH₄)₂S₂O₈ Oxidant3.03.0 mmol
TFA Acid/Activator1.01.0 mmol
DCM / Water Solvent SystemN/A1:1 Ratio (0.2 M total)
Step-by-Step Procedure

Safety Note: Ammonium persulfate is a strong oxidizer. Silver nitrate stains skin and surfaces. Wear proper PPE.

  • Preparation of Aqueous Phase:

    • In a 20 mL vial equipped with a magnetic stir bar, dissolve Tetrahydropyran-4-carboxylic acid (390 mg, 3.0 mmol) and Pyridine (79 mg, 1.0 mmol) in 2.5 mL of distilled water.

    • Add TFA (76 µL, 1.0 mmol) slowly. Note: Exothermic reaction; ensure the pyridine is protonated.

    • Add AgNO₃ (34 mg, 0.2 mmol).

  • Preparation of Organic Phase:

    • Add 2.5 mL of Dichloromethane (DCM) to the vial to create a biphasic system.

    • Why Biphasic? The biphasic system helps extract the alkylated product as it forms, protecting it from over-oxidation or poly-alkylation in the aqueous radical soup.

  • Reaction Initiation:

    • Heat the biphasic mixture to 50°C with vigorous stirring (1000 rpm).

    • Prepare a solution of (NH₄)₂S₂O₈ (685 mg, 3.0 mmol) in 1.5 mL of water.

    • Critical Step: Add the persulfate solution dropwise over 10–15 minutes.

    • Reasoning: Slow addition maintains a steady concentration of radicals, reducing radical-radical recombination side reactions.

  • Monitoring & Workup:

    • Stir at 50°C for 2 hours. Monitor by LC-MS (Target Mass: Pyridine [79] + THP [85] - H [1] = 163.2 Da).

    • Cool to room temperature.[5]

    • Basify with sat. aq. NaHCO₃ (pH > 9) to neutralize TFA and deprotonate the pyridinium species.

    • Extract with DCM (3 x 10 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[6]

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: 0-5% MeOH in DCM.

    • Expectation: Isomers (2-THP-pyridine and 4-THP-pyridine) may separate or co-elute depending on the gradient.

Critical Analysis & Troubleshooting

Regioselectivity (The C2 vs. C4 Problem)

The Minisci reaction on unsubstituted pyridine is inherently non-selective.

  • Electronic Bias: The C2 and C4 positions are most electron-deficient.

  • Steric/Radical Character: The nucleophilic THP radical slightly favors the C2 position due to proximity, but C4 is sterically more accessible.

  • Outcome: Expect a C2:C4 ratio between 2:1 and 1:1.

Strategy for Regiocontrol: If exclusive C4-selectivity is required, do not use unsubstituted pyridine. Use a Blocking Group Strategy (e.g., Baran's method using a maleate blocking group at C2/C3) or separate isomers via HPLC.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<30%) Radical recombination or insufficient oxidant.Increase Acid and Persulfate to 4-5 equiv. Ensure vigorous stirring (biphasic transfer).
Poly-alkylation Product is more reactive than substrate.Stop reaction earlier (60-70% conversion). Use biphasic media (DCM/Water) to sequester product.
No Reaction Pyridine not protonated.Check pH. Ensure TFA is added. Pyridine must be in pyridinium form to accept nucleophilic radicals.
Silver Mirror Ag(I) reduction to Ag(0).Normal byproduct. Filter through Celite during workup.
Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Pyridine, Acid, AgNO3, TFA, DCM/H2O Start->Mix AddOx Dropwise Addition of (NH4)2S2O8 Mix->AddOx Heat to 50°C React Stir 50°C, 2 Hours AddOx->React Quench Basify (NaHCO3) Extract (DCM) React->Quench Check LCMS Purify Flash Chromatography (MeOH/DCM) Quench->Purify

Figure 2: Operational workflow for the batch synthesis.

References

  • Minisci, F., et al. (1971).[1] Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline. Tetrahedron. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[2][7] Med. Chem. Commun. Link

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[8] Angewandte Chemie International Edition. Link

  • Choi, J., et al. (2021).[6] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.[6] (Describes the solution to regioselectivity issues). Link[6]

Sources

Application Note: Controlled Hydrogenation of 4-(tetrahydro-2H-pyran-4-ylidene)pyridine

[1]

Executive Summary

The hydrogenation of 4-(tetrahydro-2H-pyran-4-ylidene)pyridine is a critical transformation in medicinal chemistry, particularly in the synthesis of JAK inhibitors and other heterocyclic pharmacophores.[1] The term "saturated analog" can refer to two distinct chemical entities depending on the depth of reduction:

  • Partial Saturation: Reduction of the exocyclic alkene to yield 4-(tetrahydro-2H-pyran-4-yl)pyridine .

  • Full Saturation: Reduction of both the alkene and the pyridine ring to yield 4-(tetrahydro-2H-pyran-4-yl)piperidine .[1]

This guide provides high-fidelity protocols for both transformations, addressing the common challenge of catalyst poisoning by the pyridine nitrogen and ensuring high yield and purity.

Scientific Foundation & Reaction Logic

The Chemoselectivity Challenge

The starting material contains two reducible functionalities: an exocyclic tetrasubstituted alkene and an aromatic pyridine ring.[1]

  • Thermodynamics: The exocyclic alkene is less stable than the aromatic ring and is kinetically easier to reduce.[1]

  • Catalyst Poisoning: The basic nitrogen of the pyridine ring has a high affinity for metal surfaces (Pd, Pt), often arresting catalysis by blocking active sites.[1]

  • Solution:

    • For Partial Reduction: Use neutral conditions with Palladium on Carbon (Pd/C) to favor alkene reduction while leaving the aromatic ring intact.[1]

    • For Full Reduction: Use acidic media (Acetic Acid or HCl) to protonate the nitrogen.[1] The resulting pyridinium ion does not bind as strongly to the catalyst, and the acidic environment activates the ring for hydrogenation, typically using Platinum Oxide (PtO

      
      , Adams' Catalyst).[1]
      
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways controlled by catalyst and solvent selection.

Hydrogenation_PathwayFigure 1: Divergent Hydrogenation PathwaysStart4-(tetrahydro-2H-pyran-4-ylidene)pyridine(Starting Material)Intermediate4-(tetrahydro-2H-pyran-4-yl)pyridine(Alkene Reduced)Start->IntermediatePath A: Pd/C, MeOH(Neutral, Low Pressure)Product4-(tetrahydro-2H-pyran-4-yl)piperidine(Fully Saturated)Start->ProductPath C: PtO2, AcOH(Direct Full Reduction)Intermediate->ProductPath B: PtO2, AcOH(Acidic, High Pressure)

Figure 1: Divergent hydrogenation pathways. Path A yields the pyridine analog; Path C yields the piperidine analog.

Experimental Protocols

Protocol A: Selective Reduction to 4-(tetrahydro-2H-pyran-4-yl)pyridine

Objective: Reduce the exocyclic double bond while preserving the aromatic pyridine ring.[1]

Reagents:

  • Substrate: 4-(tetrahydro-2H-pyran-4-ylidene)pyridine (1.0 eq)[1]

  • Catalyst: 10% Pd/C (50% wet) (10 wt% loading relative to substrate)[1]

  • Solvent: Methanol (0.1 M concentration)

  • Hydrogen Source: H

    
     balloon (1 atm) or Hydrogenator (15 psi)[1]
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the substrate in Methanol. Nitrogen sparge the solution for 5 minutes to remove dissolved oxygen.[1]

  • Catalyst Addition: Carefully add 10% Pd/C under a gentle stream of nitrogen.[1] Caution: Pd/C is pyrophoric.[1][2] Ensure the catalyst is wet or add it under inert atmosphere.[1]

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (repeat 3 times). Maintain a simplified H

    
     atmosphere (balloon) or set pressure to 15 psi.
    
  • Reaction: Stir vigorously at room temperature (20-25°C).

    • Monitoring: Check by LC-MS or TLC after 2 hours. The reaction typically completes within 4-6 hours.[1][3]

  • Work-up: Filter the mixture through a pad of Celite® to remove the catalyst.[2] Rinse the pad with Methanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The product is typically a white solid or clear oil and requires no further purification if conversion is quantitative.[1]

Protocol B: Exhaustive Reduction to 4-(tetrahydro-2H-pyran-4-yl)piperidine

Objective: Complete saturation of the molecule, converting the pyridine to a piperidine.[1]

Reagents:

  • Substrate: 4-(tetrahydro-2H-pyran-4-ylidene)pyridine (1.0 eq)[1]

  • Catalyst: PtO

    
     (Adams' Catalyst) (5-10 wt% loading)[1]
    
  • Solvent: Glacial Acetic Acid (0.2 M concentration)[1]

  • Additive: Conc. HCl (1.0 eq) - Optional, speeds up reaction but requires neutralization later.[1]

  • Hydrogen Source: Parr Hydrogenator or Autoclave (50-60 psi / 3-4 bar)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in Glacial Acetic Acid in a pressure-rated vessel.

  • Catalyst Charge: Add PtO

    
    . Note: PtO
    
    
    is not active until reduced to Pt(0) in situ by hydrogen.[1]
  • Pressurization: Seal the reactor. Purge with Nitrogen (3x) followed by Hydrogen (3x).[1] Pressurize to 50 psi (3.5 bar).

  • Reaction: Heat to 40-50°C and stir at high RPM (>800).

    • Mechanism:[1][3][4][5][6][7] The acetic acid protonates the pyridine (preventing poisoning), and the PtO

      
       reduces to active Pt black.[1]
      
    • Time: Reaction typically requires 12-24 hours.[1][8]

  • Work-up:

    • Depressurize and purge with Nitrogen.[1]

    • Filter through Celite® to remove Platinum black.[1] Rinse with Acetic Acid.[1][3][6][9]

    • Neutralization (Critical): Concentrate the acetic acid filtrate to a small volume.[1] Dilute with water and basify to pH > 12 using 6N NaOH or NH

      
      OH to liberate the free piperidine base.[1]
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]

  • Purification: Dry organics over Na

    
    SO
    
    
    , filter, and concentrate. If necessary, purify via flash chromatography (DCM/MeOH/NH
    
    
    ).[1]

Comparative Data & Catalyst Selection

The following table summarizes catalyst performance based on internal application data and literature precedents for vinyl-pyridine reductions.

Catalyst SystemSolventPressureTempMajor ProductSelectivityNotes
10% Pd/C MeOH1 atm25°CPyridine-Alkane>98%Best for partial reduction.[1] Ring intact.
PtO

AcOH50 psi50°CPiperidine-Alkane>95%Gold standard for full saturation.
5% Rh/C MeOH/HCl60 psi60°CPiperidine-Alkane>90%Good alternative to Pt; less sensitive to poisoning.[1]
Raney Ni EtOH100 psi80°CPiperidine-AlkaneVariableRequires harsh conditions; difficult handling.[1]

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Ring Reduction (Stalled Reaction):

    • Cause: Catalyst poisoning by the generated secondary amine (piperidine) or impurities in the starting material (sulfur/thiols).[1]

    • Fix: Add 1.0 eq of HCl to the reaction mixture to ensure the product remains protonated (piperidinium salt), which does not poison the catalyst.[1]

  • Over-reduction (Ring Opening):

    • Cause: Excessive temperature (>80°C) or pressure with Pt catalysts can sometimes cleave the C-N bond or open the pyran ring (rare but possible).[1]

    • Fix: Maintain temperature below 50°C.[1][3]

Mechanistic Workflow (Full Reduction)

MechanismFigure 2: Mechanistic Steps in Acidic HydrogenationStep11. ProtonationSubstrate + AcOH -> Pyridinium IonStep22. Alkene ReductionFast uptake of H2 at exocyclic double bondStep1->Step2Step33. Ring AdsorptionPyridinium ion adsorbs flat on Pt surfaceStep2->Step3Step44. Stepwise Ring SaturationAddition of 3 x H2 to aromatic ringStep3->Step4

Figure 2: The sequential mechanism of acidic hydrogenation using PtO2.

References

  • Sreenivasulu, R., et al. (2015).[1] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. [Link][1]

  • University of Liverpool. "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions." Organic & Biomolecular Chemistry. [Link][1]

  • Rylander, P. N. (1968).[1] "Catalytic hydrogenation of 3- and 4-hydroxy pyridines." U.S. Patent 3,408,354.

  • Maegawa, T., et al. (2007).[1] "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry - A European Journal.[1] (Contextual grounding for Pd/C vs PtO2 selectivity).

Application Note: Negishi Coupling of Pyridines with Tetrahydropyran Motifs

Author: BenchChem Technical Support Team. Date: February 2026


-

Cross-Coupling Target Audience: Medicinal Chemists, Process Development Scientists

Abstract & Scope

The incorporation of saturated heterocycles, particularly tetrahydropyran (THP), into heteroaromatic scaffolds (pyridines) is a high-value transformation in drug discovery. This structural motif improves metabolic stability and solubility (LogD modulation) compared to carbocyclic analogs. However, the synthesis is complicated by two primary failure modes:

  • Catalyst Deactivation: Coordination of the pyridine nitrogen to the Pd center.

  • 
    -Hydride Elimination:  The secondary alkyl nature of the THP-zinc reagent leads to rapid isomerization or reduction rather than coupling.
    

This Application Note details a robust, self-validating protocol using Knochel-type zinc reagents and Buchwald G2 Precatalysts . This system suppresses


 elimination and ensures high regioselectivity.

Strategic Analysis (The "Why")

The Reagent: Knochel Zinc Reagents (R-ZnX·LiCl)

Traditional organozinc reagents are often insoluble viscous oils that aggregate, reducing reactivity. The inclusion of LiCl is non-negotiable for this protocol.

  • Mechanism: LiCl breaks down the polymeric structure of organozinc halides, forming soluble monomeric species of the type

    
    .
    
  • Benefit: This increases the rate of transmetallation to Palladium by orders of magnitude, allowing the reaction to proceed at lower temperatures where

    
    -hydride elimination is less favorable.
    
The Catalyst: SPhos Pd G2

Standard catalysts like


 or 

are unsuitable for secondary alkyl coupling.
  • Ligand Selection (SPhos): The bulky biaryl phosphine ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides steric bulk that accelerates reductive elimination (forming the C-C bond) faster than the competing

    
    -hydride elimination.
    
  • Precatalyst (G2): The 2nd Generation Buchwald precatalyst ensures the rapid generation of the active monoligated

    
     species even at room temperature, avoiding the induction periods associated with 
    
    
    
    .

Pre-Protocol: Preparation of (Tetrahydro-2H-pyran-4-yl)zinc Iodide

Safety: Organozinc reagents are moisture-sensitive. All glassware must be flame-dried under vacuum and backfilled with Argon.

Reagents
  • 4-Iodotetrahydropyran (Commercial)

  • Zinc Dust (Activation required)[1]

  • Lithium Chloride (Anhydrous)

  • TMSCl (Trimethylsilyl chloride) & 1,2-Dibromoethane (Activators)

  • THF (Anhydrous)

Step-by-Step Activation & Insertion
  • Drying LiCl: Place LiCl (1.5 equiv) in a Schlenk flask. Heat to 150°C under high vacuum (0.1 mmHg) for 2 hours. Cool to RT under Argon.

  • Zinc Addition: Add Zinc dust (2.0 equiv) to the flask containing LiCl. Flush with Argon.

  • Activation:

    • Add anhydrous THF (concentration ~1.0 M relative to Zn).

    • Add 5 mol% 1,2-dibromoethane. Heat to reflux for 2 minutes. Cool to RT.

    • Add 5 mol% TMSCl. Stir for 5 minutes.

  • Insertion:

    • Add 4-Iodotetrahydropyran (1.0 equiv) dropwise.

    • Stir at 40°C for 12–18 hours.

  • Titration (Self-Validation):

    • Aliquot 0.5 mL of the supernatant.

    • Quench with Iodine (

      
      ) in THF.[2]
      
    • Titrate against 1.0 M

      
       using starch indicator to determine precise molarity (typically 0.6 – 0.8 M).
      

Core Protocol: The Negishi Coupling[3][4][5][6][7][8][9]

Scale: 1.0 mmol (Pyridyl Halide) Stoichiometry: 1.0 : 1.5 (Halide : Zinc Reagent)

Reagents
  • Electrophile: 2-Bromo- or 3-Bromopyridine (1.0 equiv).

  • Nucleophile: (Tetrahydro-2H-pyran-4-yl)zinc iodide solution (1.5 equiv, from Section 3).

  • Catalyst: SPhos Pd G2 (2–4 mol%).

  • Solvent: THF (Anhydrous).

Experimental Procedure
  • System Setup: Charge a reaction vial (equipped with a septum cap) with the Pyridyl Halide (1.0 mmol) and SPhos Pd G2 (0.02 mmol, 14.4 mg).

  • Inert Atmosphere: Evacuate and backfill with Argon (x3).

  • Solvent: Add anhydrous THF (2.0 mL).

  • Reagent Addition: Via syringe, add the titrated Zinc Reagent solution (1.5 equiv) dropwise over 2 minutes.

    • Note: A mild exotherm may occur.[2][3]

  • Reaction: Stir at 25°C (Room Temp) for 2–4 hours.

    • Optimization: If the substrate is sterically hindered (e.g., 2,6-disubstituted pyridine), heat to 50°C.

  • Monitoring: Check LCMS for conversion. Look for the product mass [M+H]+.

    • Success Marker: Disappearance of bromide; minimal formation of reduced pyridine (Ar-H).

  • Quench: Cool to 0°C. Add saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar pyridines).

Visualizations

Experimental Workflow

NegishiWorkflow cluster_0 Step 1: Zn Activation cluster_1 Step 2: Reagent Formation cluster_2 Step 3: Catalytic Coupling Zn Zn Dust + LiCl Act TMSCl / 1,2-DBE (Activation) Zn->Act Reflux Zn_Reagent THP-Zn-I • LiCl (0.8 M in THF) Act->Zn_Reagent + THP-I 40°C, 12h THP_I 4-Iodo-THP Py_Br Pyridyl Bromide + SPhos Pd G2 Zn_Reagent->Py_Br Mix at RT Product Pyridine-THP Product Py_Br->Product 2-4 hrs THF

Figure 1: Sequential workflow for the generation of the Knochel zinc reagent followed by the SPhos-mediated coupling.

Mechanistic Cycle & Selectivity

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Pyridyl Bromide TransMet Transmetallation (Ar-Pd-THP) OxAdd->TransMet + THP-Zn-I RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast (SPhos) BetaElim β-Hydride Elimination (SIDE REACTION) TransMet->BetaElim Slowed by Bulky Ligand RedElim->Pd0

Figure 2: Catalytic cycle highlighting the critical role of the bulky SPhos ligand in accelerating Reductive Elimination over the competing


-Hydride Elimination.

Data Summary & Troubleshooting

Representative Yields (Literature & Internal Data)
ElectrophileConditionsYield (%)Notes
3-BromopyridineSPhos Pd G2, RT88%High fidelity; no isomerization.
2-BromopyridineSPhos Pd G2, 50°C72%Slower due to N-coordination; requires heat.
2-Chloro-3-fluoropyridineXPhos Pd G2, 60°C65%Sterically crowded; XPhos may outperform SPhos.
4-BromopyridineSPhos Pd G2, RT81%Acidify workup carefully (basic nitrogen).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<10%) Zinc reagent inactive ("Dead Zinc").Re-titrate Zn reagent. Ensure LiCl was dried at 150°C under vacuum.
Reduction Product (Py-H) Protonation of Zn reagent.Check solvent dryness. Ensure Argon atmosphere is rigorous.
Isomerized Product

-Hydride elimination.
Switch from SPhos to CPhos or RuPhos . Lower reaction temp to 0°C.
Pd Black Precipitation Catalyst decomposition.Add 1 mol% free SPhos ligand to stabilize the active species.

References

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]

  • Krasovskiy, A., & Knochel, P. (2004). A New Efficient Synthesis of Functionalized Organozinc Reagents using the Mg/Zn Exchange Reaction. Angewandte Chemie International Edition. [Link]

  • Yang, Y., et al. (2014).[4] Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. [Link]

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal.[2] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Tetrahydro-2H-pyran-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-PUR-001 Subject: Troubleshooting Silica Gel Chromatography for Pyridine Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to purify 4-(Tetrahydro-2H-pyran-4-yl)pyridine . This molecule presents a classic chromatographic challenge: it contains a basic pyridine nitrogen (approximate


 5.9) attached to a moderately polar tetrahydropyran ring.

On standard silica gel (


), this compound will likely exhibit severe tailing (streaking)  or irreversible adsorption . This occurs because the acidic silanol groups (

,

~5-7) on the silica surface protonate the basic pyridine nitrogen, forming ionic bonds that act like "velcro," preventing the molecule from eluting cleanly.

This guide provides the protocols to neutralize this interaction and achieve high-yield, high-purity isolation.

Part 1: The "Streaking" Issue (Root Cause Analysis)

Q: Why is my compound smearing across the column instead of eluting as a tight band?

A: You are fighting an Acid-Base battle inside your column.[1] Standard silica gel is slightly acidic.[1] Your molecule is a base. When they meet, they form a salt species at the surface interface. This interaction is much stronger than the standard dipole-dipole interactions used for separation, causing the molecule to "drag" behind the solvent front.

The Mechanism of Failure:

  • Free Base: The unprotonated pyridine moves freely with the solvent.

  • Protonation: As it passes active silanol sites, it gets protonated (

    
    ).
    
  • Stagnation: The charged species binds ionically to the silica and stops moving.

  • Equilibrium Drag: The molecule constantly switches between free (moving) and bound (stopped) states, resulting in a long "tail" rather than a Gaussian peak.

Visualizing the Interaction

TailingMechanism Silica Silica Surface (Acidic Si-OH) Interaction Ionic Bond / H-Bonding (Strong Adsorption) Silica->Interaction Donates H+ Pyridine 4-(Tetrahydro-2h-pyran-4-yl)pyridine (Basic Nitrogen) Pyridine->Interaction Accepts H+ Result Peak Tailing & Yield Loss Interaction->Result Causes

Figure 1: The mechanism of amine tailing on silica gel. The basic nitrogen binds to acidic silanols, causing peak distortion.

Part 2: Mobile Phase Optimization (The Solution)

Q: How do I stop the tailing?

A: You must use a Mobile Phase Modifier . The standard solution is to add a stronger base to your solvent system that will "sacrifice" itself by binding to the silanol groups, effectively shielding your pyridine product.

Protocol: The Triethylamine (TEA) Blockade

Reagent: Triethylamine (


, TEA) is the industry standard because it is cheap, volatile (easy to remove), and effective.

Step-by-Step Method:

  • The "Pre-Saturation" Step (Critical):

    • Do not just add TEA to your sample. You must treat the silica before the sample touches it.

    • Prepare a slurry of silica gel using your starting solvent (e.g., Hexane or DCM) + 1% TEA (v/v) .

    • Pour the column and flush with 2-3 column volumes (CV) of this 1% TEA solvent. This ensures all active silanol sites are neutralized (capped) by TEA.

  • The Elution Solvent:

    • Maintain 0.5% to 1% TEA in your mobile phase throughout the entire gradient run.

    • Note: If using UV detection, TEA absorbs below 250nm. Set your detector to 254nm (where the pyridine ring absorbs strongly) to avoid baseline noise from the TEA.

Comparison of Modifiers
ModifierConcentrationProsCons
Triethylamine (TEA) 0.5 - 1.0%Volatile, standard for flash, highly effective.Can form salts with HCl if present; smells.
Ammonium Hydroxide (

)
0.5 - 1.0%Excellent for highly polar amines; no organic residue.Immiscible with pure Hexane; requires MeOH/DCM blends.
Diethylamine 0.5 - 1.0%More volatile than TEA.Lower boiling point can cause bubbles in low-pressure systems.

Part 3: Solvent System Selection

Q: Which solvent system is best for this specific molecule?

A: Due to the tetrahydropyran ring, this molecule has significant polarity.

  • Option A: DCM / Methanol (Recommended)

    • Why: Pyridines are highly soluble in Dichloromethane (DCM). Methanol provides the polarity needed to elute the compound.

    • Gradient: Start at 100% DCM (with 1% TEA) and ramp to 10% MeOH/DCM (with 1% TEA).

    • Warning: Do not use Acetone with primary amines (though your compound is a tertiary pyridine, so it is safe, but Acetone/TEA is generally messy).

  • Option B: Hexane / Ethyl Acetate [2]

    • Why: Traditional normal phase.

    • Suitability: Only if your specific derivative is surprisingly non-polar.

    • Issue: Pyridines often "crash out" (precipitate) in high hexane concentrations, leading to band broadening.

Part 4: Advanced Troubleshooting (FAQs)

Q: I used TEA, but I still have poor separation from impurities.

A: If the peak shape is good (symmetrical) but resolution is poor, you have a selectivity issue, not a silanol issue.

  • Action: Switch the modifier. Try Ammonium Hydroxide in MeOH/DCM. The change in pH and counter-ion can drastically alter the retention time of the pyridine relative to non-basic impurities.

Q: I loaded 1.0g but only recovered 0.6g. Where is the rest?

A: It is likely irreversibly bound to "hot spots" on the silica (highly acidic sites).

  • Rescue Protocol: Flush the column with DCM : MeOH :

    
     (90:9:1) . The strong ammonia base will displace almost any pyridine derivative stuck to the silica.
    
Q: Can I use "Amine-Functionalized" Silica instead?

A: Yes, and it is superior. If you have the budget, use Amino-Silica (


-Silica)  cartridges.
  • Mechanism: The surface is already bonded with propyl-amine groups. The surface is basic, so silanol activity is zero.

  • Benefit: You do not need to add TEA to your solvents. You can run a simple Hexane/EtOAc or DCM/MeOH gradient without additives.

  • Workflow:

    • Equilibrate Amino-column with Hexane.

    • Load sample.[2][3][4]

    • Elute.[2][3][5] (No "streaking" will occur).

Part 5: Decision Logic for Purification

Follow this logic flow to determine the correct protocol for your specific crude mixture.

PurificationLogic Start Start: Crude Mixture 4-(Tetrahydro-2h-pyran-4-yl)pyridine CheckTLC Run TLC (DCM/MeOH 95:5) Does it streak? Start->CheckTLC StreakYes Yes: Streaking Observed CheckTLC->StreakYes Tail > 2 Rf units StreakNo No: Clean Spot CheckTLC->StreakNo Compact Spot AddTEA Add 1% TEA to TLC Eluent Does it fix the spot? StreakYes->AddTEA ProtocolB PROTOCOL B: Standard Silica No Additives needed StreakNo->ProtocolB FixYes Yes: Fix confirmed AddTEA->FixYes FixNo No: Still streaking AddTEA->FixNo ProtocolA PROTOCOL A: Standard Silica + 1% TEA (Pre-buffer column!) FixYes->ProtocolA ProtocolC PROTOCOL C: Switch to Amino-Silica or Reverse Phase (C18 + pH 10) FixNo->ProtocolC

Figure 2: Decision tree for selecting the correct purification method based on TLC behavior.

References

  • Teledyne ISCO. (2019).[6] Chromatography Troubleshooting: Peak Tailing and Retention Issues. Retrieved from [Link]

  • Sorbent Technologies. (2025).[7] Amino HPLC Semi-Prep and Flash Cartridges Applications. Retrieved from [Link]

  • Reich, H. J. (2024). Common Problems in Chromatography: Amines and Tailing.
  • Biotage. (2023). Strategies for Flash Chromatography of Basic Compounds.

Sources

Technical Support Center: Navigating the Regioselectivity of Pyridine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis and separation of C-2 and C-4 alkylated pyridine regioisomers. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and agrochemicals, making the control of their functionalization a critical aspect of synthetic chemistry.[1][2]

This resource provides in-depth, experience-based answers to common challenges, detailed experimental protocols, and a look into the mechanistic principles governing regioselectivity.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine whether alkylation occurs at the C-2 or C-4 position of a pyridine ring?

A: The regioselectivity of pyridine alkylation is a delicate balance of electronic and steric effects. In many cases, particularly in Minisci-type radical reactions, both the C-2 and C-4 positions are electronically activated, often leading to mixtures of regioisomers.[3][4] The key factors influencing the final product ratio include:

  • Reaction Mechanism: The type of alkylation reaction plays a pivotal role.

    • Minisci-type (Radical) Alkylation: This is a common method for direct C-H functionalization.[5] Protonation of the pyridine nitrogen makes the ring electron-deficient and susceptible to attack by nucleophilic carbon-centered radicals.[4] The LUMO coefficients at C-2 and C-4 are often very similar, which can result in poor regioselectivity.[4]

    • Nucleophilic Alkylation (e.g., with organolithium reagents): The aggregation state of alkyllithium reagents can direct the outcome. For instance, tetrameric clusters may favor C-4 alkylation, while dimeric clusters can lead to preferential C-2 attack.[6]

  • Steric Hindrance: Bulky substituents on the pyridine ring or the alkylating agent can block access to the C-2 position, thereby favoring C-4 substitution.[7]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of intermediates, thus affecting the C-2/C-4 ratio.[7]

  • Additives and Catalysts: The choice of acid in Minisci reactions, or the use of specific activating agents, can significantly alter the regiochemical outcome.[3]

Q2: Why do standard Friedel-Crafts alkylations not work on pyridine?

A: Standard Friedel-Crafts alkylations fail with pyridine because the nitrogen atom acts as a Lewis base.[8] It readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and forming an unreactive pyridinium complex. This prevents the generation of the necessary carbocation electrophile for the reaction to proceed.

Q3: Is it possible to achieve complete regioselectivity for either C-2 or C-4 alkylation?

A: While achieving 100% selectivity can be challenging, several modern strategies allow for highly regioselective pyridine alkylation:

  • For C-4 Selectivity:

    • Blocking Groups: A powerful strategy involves the temporary installation of a sterically demanding blocking group on the pyridine nitrogen. This physically obstructs the C-2 and C-6 positions, directing the incoming alkyl group exclusively to the C-4 position.[9][10][11][12] Maleate-derived blocking groups have proven particularly effective for this purpose in Minisci-type reactions.[9][12]

    • Mechanochemistry: Using mechanochemically activated magnesium metal can drive the direct C-4 alkylation of pyridines with alkyl halides with excellent regioselectivity.[13]

  • For C-2 Selectivity:

    • The C-2 position is often the kinetically favored site for nucleophilic attack due to the directing effect of the nitrogen atom.[5]

    • In some cases, specific reaction conditions, such as the use of dimeric alkyllithium clusters, can be tuned to favor C-2 alkylation.[6]

II. Troubleshooting Guide: From Reaction to Purification

This section addresses specific problems you may encounter during your experiments.

Reaction & Regioselectivity Issues
Problem: My reaction is producing an inseparable mixture of C-2 and C-4 isomers. How can I improve the selectivity?

Possible Causes & Suggested Solutions:

  • Inherently Similar Reactivity of C-2 and C-4 Positions: In many reactions, especially radical additions to unsubstituted pyridine, the electronic properties of the C-2 and C-4 positions are very similar, leading to isomer mixtures.[4]

    • Solution: Employ a directing or blocking group strategy. For C-4 selectivity, install a bulky blocking group on the nitrogen to sterically hinder the C-2 and C-6 positions.[10] A maleate-derived blocking group is a practical and effective option for Minisci-type reactions.[9][12]

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and additives can significantly impact the regiochemical outcome.[3][7]

    • Solution: Systematically screen reaction parameters. Vary the solvent polarity, adjust the reaction temperature, and, in the case of Minisci reactions, experiment with different acids and oxidants.

  • Nature of the Alkylating Agent: The steric bulk and electronic nature of the alkylating agent can influence the site of attack.

    • Solution: If possible, modify the alkylating agent. A bulkier alkyl group may show a greater preference for the less sterically encumbered C-4 position.

Separation & Purification Challenges
Problem: My column chromatography is not effectively separating the C-2 and C-4 regioisomers.

Possible Causes & Suggested Solutions:

  • Similar Polarity of Isomers: C-2 and C-4 alkylated pyridines often have very similar polarities, making separation by standard silica gel chromatography difficult.

    • Solution 1: Optimize Chromatographic Conditions. Experiment with different solvent systems. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes, or methanol in dichloromethane) can sometimes improve resolution.[14] Adding a small amount of a basic modifier, like triethylamine, to the eluent can help reduce peak tailing on silica gel.[15]

    • Solution 2: Utilize Alternative Stationary Phases. Consider using different types of chromatography. Reversed-phase HPLC can be effective, as can columns with different selectivities (e.g., those with phenyl or cyano stationary phases).[16] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange properties, can be particularly powerful for separating isomers.[17]

    • Solution 3: Derivatization. If the isomers have a suitable functional handle, a temporary derivatization can alter their physical properties enough to allow for separation. After separation, the original functionality can be restored.[18]

  • Product is a Solid and Isomers Co-crystallize:

    • Solution: Fractional Crystallization. This technique relies on small differences in the solubility of the isomers in a particular solvent. By carefully controlling the cooling rate and solvent composition, it may be possible to selectively crystallize one isomer, leaving the other in the mother liquor.[19][20][21] This often requires trial and error with various solvents.

Problem: The regioisomers are difficult to distinguish by standard analytical techniques like ¹H NMR.

Possible Causes & Suggested Solutions:

  • Subtle Differences in Chemical Shifts: The proton environments in C-2 and C-4 isomers can be very similar, leading to overlapping signals in the ¹H NMR spectrum.

    • Solution 1: 2D NMR Spectroscopy. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the structure.[14] A NOESY experiment can show through-space correlations between the protons of the alkyl group and the protons on the pyridine ring, confirming the point of attachment.

    • Solution 2: X-ray Crystallography. If you can obtain a single crystal of one of the purified isomers, X-ray crystallography provides definitive structural confirmation.

III. Detailed Experimental Protocols

Protocol 1: General Procedure for C-4 Selective Minisci Alkylation using a Maleate-Derived Blocking Group

This protocol is adapted from the work of Baran and coworkers and provides a practical method for achieving high C-4 regioselectivity.[9]

Workflow Diagram:

C4_Alkylation_Workflow Pyridine Pyridine BG_Install Install Blocking Group (e.g., Maleate-derived) Pyridine->BG_Install Pyridinium Pyridinium Salt BG_Install->Pyridinium Minisci Minisci Reaction (R-COOH, AgNO3, (NH4)2S2O8) Pyridinium->Minisci Alkylated_BG C-4 Alkylated Adduct Minisci->Alkylated_BG BG_Removal Remove Blocking Group (e.g., DBU) Alkylated_BG->BG_Removal Product C-4 Alkylated Pyridine BG_Removal->Product

Caption: Workflow for C-4 selective pyridine alkylation.

Step 1: Installation of the Blocking Group

  • This step involves the formation of a pyridinium salt using a maleate-derived reagent. The specific procedure for synthesizing the blocking group and the pyridinium salt can be found in the primary literature.[9][22]

Step 2: Minisci Reaction

  • To a suitable reaction vessel, add the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), silver nitrate (AgNO₃, 0.2 equiv), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).[9][22]

  • Add a biphasic solvent system, typically 1,2-dichloroethane (DCE) and water (1:1 ratio).[9][22]

  • Stir the mixture vigorously at a controlled temperature (e.g., 50 °C) for 2-4 hours.

  • Monitor the reaction progress by LC-MS or crude NMR.

Step 3: Removal of the Blocking Group

  • Upon completion of the Minisci reaction, cool the mixture to room temperature.

  • Add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the removal of the blocking group.

  • Stir the reaction until the removal is complete (monitor by LC-MS).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the pure C-4 alkylated pyridine.

Protocol 2: Analytical Separation of C-2 and C-4 Isomers by HPLC

This is a general guideline for developing an HPLC method for isomer separation. Optimization will be required for specific compounds.

Decision Tree for HPLC Method Development:

HPLC_Method_Dev Start Start: Isomer Mixture RP_HPLC Try Reversed-Phase HPLC (e.g., C18 column) Start->RP_HPLC Separation_OK Good Separation? RP_HPLC->Separation_OK Yes Yes Separation_OK->Yes Yes No No Separation_OK->No No Done Method Developed Yes->Done Optimize Optimize Gradient & Mobile Phase Modifiers No->Optimize Try_Alt Try Alternative Stationary Phase (e.g., Phenyl, Cyano, Mixed-Mode) No->Try_Alt Optimize->Separation_OK Try_Alt->Separation_OK

Caption: HPLC method development for isomer separation.

Initial Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]

  • Mobile Phase A: 0.1% Formic acid or ammonium acetate in water.

  • Mobile Phase B: Acetonitrile or Methanol.[16]

  • Gradient: Start with a linear gradient, for example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm).

Optimization Steps:

  • Adjust Gradient: If separation is poor, try a shallower gradient to increase the resolution between the peaks.

  • Modify Mobile Phase: The pH of the aqueous mobile phase can affect the retention and selectivity of basic pyridine compounds. Experiment with different additives (e.g., trifluoroacetic acid, different buffers).

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can sometimes alter the selectivity and improve separation.

  • Change Stationary Phase: If optimization on a C18 column is unsuccessful, switch to a column with a different selectivity. Phenyl-hexyl columns can offer different interactions, and mixed-mode columns that combine reversed-phase and ion-exchange mechanisms are often very effective for separating isomers with similar hydrophobicities but different pKa values.[17]

IV. Data Summary Table

The following table summarizes how reaction conditions can influence regioselectivity, based on a hypothetical pyridine alkylation.

EntryAlkylating AgentActivator/ConditionsSolventC-2:C-4 Ratio
11,1-diborylalkaneMeLiDME>1:20 (Favors C-4)
21,1-diborylalkanesBuLiTHF/Toluene15:1 (Favors C-2)
3Adamantyl-1-carboxylic acidAgNO₃, (NH₄)₂S₂O₈DCE/H₂O1:1.2
4Adamantyl-1-carboxylic acidAgNO₃, (NH₄)₂S₂O₈, with N-blocking groupDCE/H₂O>1:20 (Favors C-4)

Data in this table is illustrative and based on findings from various sources.[6][9]

V. References

  • Kim, D., & Lee, S. (2021). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society.

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]

  • Leonardi, M., & Manzocchi, N. (2021). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. Chemistry – A European Journal.

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.

  • Liu, J., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society.

  • Notaras, M., et al. (2018). A Novel, Robust Method for Quantification of Multiple Kynurenine Pathway Metabolites in the Cerebrospinal Fluid. Scientific Reports.

  • Shi, Q., et al. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science. [Link]

  • Wu, C., et al. (2023). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. Angewandte Chemie International Edition.

  • Dykstra, K. D., et al. (2012). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society.

  • Caira, M. R., & Nassimbeni, L. R. (2015). The separations of picoline isomers by enclathration. CrystEngComm.

  • Sarpong, R. (2016). Pyridine CH functionalization. SlideShare. [Link]

  • Saletra, A., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Angewandte Chemie International Edition.

  • P.K, J., et al. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B.

  • Broughton, D. B. (1986). Separation of picoline isomers. U.S. Patent No. EP0173440A1. Google Patents.

  • Wang, J., et al. (2015). Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Chinese Patent No. CN104529886A. Google Patents.

  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. [Link]

  • German, E. (n.d.). Alkylation and acylation of pyridine. Quimica Organica.

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv.

  • Lee, J., et al. (2016). Purification method of pyridine and pyridine derivatives. Korean Patent No. KR101652750B1. Google Patents.

  • University of California, Los Angeles. (n.d.). Recrystallization.

  • Caira, M. R., & Nassimbeni, L. R. (2015). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4R,5R)-bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane. CrystEngComm.

  • Wu, C., et al. (2023). C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Organic Letters.

  • Romanov-Michailidis, F., & Guénée, L. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules.

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs.

  • Zhang, P., et al. (2023). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition.

  • Gemo, M., et al. (2021). Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow. Chemical Science.

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.

  • Laitinen, A., et al. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions. U.S. Patent No. 6,087,507. Google Patents.

  • Djamel, Z. (2017). Sample Derivatization in Separation Science. ResearchGate.

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs.

  • Wang, H., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.

  • Wang, H., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.

  • Wu, C., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Proceedings of the National Academy of Sciences.

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv.

  • McNally, A., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Nature Chemistry.

Sources

Optimizing catalyst loading for pyridine-boronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine-Boronic Acid Cross-Coupling

Topic: Optimizing Catalyst Loading & Reaction Stability Audience: Senior Chemists, Process Development Scientists Status: Active Guide [v2.4]

Executive Summary: The "Pyridine Paradox"

Coupling pyridine-boronic acids (especially 2-pyridyl isomers) is widely considered one of the most challenging transformations in Suzuki-Miyaura chemistry. The difficulty stems from two competing failure modes that render standard catalyst loading optimization futile:

  • Rapid Protodeboronation: Pyridine-2-boronic acids are inherently unstable.[1] The basic nitrogen facilitates a mechanism where the C-B bond is cleaved by water/base before the cross-coupling can occur.

  • Catalyst Poisoning: The pyridine nitrogen acts as a competitive Lewis base, binding to the Palladium (Pd) center and arresting the catalytic cycle (preventing oxidative addition).

Crucial Insight: You cannot optimize catalyst loading (lowering ppm) until you have stabilized the nucleophile. Increasing catalyst loading to 10-20 mol% is a "brute force" method that often fails because the boronic acid decomposes faster than the catalyst can turn over.

Module 1: Diagnostic & Mechanistic Troubleshooting

Q1: I am using 5 mol% Pd(PPh₃)₄, but my reaction stalls at <20% conversion. Should I increase the loading?

Answer: No. Increasing the loading of a phosphine-based catalyst like Pd(PPh₃)₄ is rarely effective for pyridines. The issue is likely ligand displacement , not insufficient metal.

  • The Mechanism: Triphenylphosphine (PPh₃) is a monodentate ligand that binds reversibly. The pyridine nitrogen in your substrate (or product) is a better ligand than PPh₃. It displaces the phosphine, forming a stable, inactive (Pyridine)₂-Pd-X complex (The "Pd-Sink").

  • The Solution: Switch to Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHC) .

    • Why: These ligands are sterically bulky.[2] They occupy the coordination sphere so effectively that the pyridine nitrogen cannot bind to the Pd center, preventing poisoning.

    • Recommendation: Use XPhos , SPhos , or Pd-PEPPSI-IPr . These systems are active enough to eventually allow loading reduction to <0.5 mol%.

Q2: My 2-pyridine boronic acid disappears from LCMS, but no product is formed. Where did it go?

Answer: It underwent protodeboronation .[1][3] This is the primary failure mode for 2-pyridyl nucleophiles.

  • The Cause: Under the basic, aqueous conditions required for Suzuki coupling, the 2-pyridyl boronate forms a zwitterionic intermediate that rapidly hydrolyzes, replacing the -B(OH)₂ group with -H.

  • The Fix: You must use a "Slow-Release" strategy.

    • MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) boronates. These slowly hydrolyze to release the active boronic acid at the same rate the catalyst consumes it, keeping the free boronic acid concentration low (preventing decomposition).

    • Syringe Pump Addition: If you must use the free acid, dissolve it and add it slowly over 4-6 hours to the reaction mixture.

Module 2: Visualizing the Failure Modes

The following diagram illustrates the competition between the productive catalytic cycle and the two destructive pathways (Poisoning and Protodeboronation).

PyridineCoupling cluster_cycle Productive Catalytic Cycle cluster_poison Failure Mode A: Catalyst Poisoning cluster_deb Failure Mode B: Protodeboronation Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd DeadCat Inactive Complex (Py-Pd-Py) Pd0->DeadCat Ligand Displacement TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Pyridine Pyridine Substrate (Lewis Base) Pyridine->DeadCat BoronicAcid 2-Pyridine Boronic Acid BoronicAcid->TransMet Successful Entry Decomp Pyridine (H) (De-borylated) BoronicAcid->Decomp Hydrolysis (Fast)

Caption: Figure 1. The "Pyridine Cycle of Death." Note how Pyridine competes for Pd (Poisoning) and Water competes for Boron (Protodeboronation).

Module 3: Optimization Protocols

Protocol A: The "Gold Standard" (MIDA Boronates)

Best for: 2-pyridyl coupling, scale-up, and high reliability.

Why this works: The MIDA ester protects the boron. The slow hydrolysis (controlled by water/base ratio) matches the turnover frequency (TOF) of the catalyst.

ComponentRecommendationLoading / Equiv.Notes
Catalyst Pd(OAc)₂ + SPhos 1-2 mol% (Pd) / 2-4 mol% (L)SPhos is bulky and electron-rich.
Boron Source 2-Pyridyl MIDA Boronate 1.2 - 1.5 equiv.Air-stable solid.[4][5]
Promoter Cu(OAc)₂ 0.5 equiv.Copper facilitates transmetallation.[4]
Base K₂CO₃ or K₃PO₄ 3.0 - 5.0 equiv.Anhydrous bases preferred.
Solvent DMF or Dioxane 0.2 MAnhydrous.
Additive Diethanolamine (DEA) 10-20 mol%CRITICAL: Promotes MIDA release.

Step-by-Step:

  • Charge flask with MIDA boronate, Aryl Halide, Pd(OAc)₂, SPhos, Cu(OAc)₂, and Base.[6]

  • Purge with Argon (3x).[6]

  • Add anhydrous DMF/Dioxane.

  • Add Diethanolamine (activator).[4]

  • Heat to 100°C for 12-24h.

Protocol B: The "High Throughput" System (PEPPSI)

Best for: 3- or 4-pyridyl coupling, or screening for lower loading.

Why this works: Pd-PEPPSI-IPr is an extremely robust precatalyst that initiates quickly and resists aggregation. It often outperforms Buchwald systems for difficult heteroaromatics.

ComponentRecommendationLoadingNotes
Precatalyst Pd-PEPPSI-IPr 0.5 - 1.0 mol% Can often go lower (ppm) if optimized.
Base K₂CO₃ 2.0 equiv.[7]
Solvent Dioxane / H₂O 5:1 RatioWater is required for activation.
Temp 60 - 80°C-Mild conditions.

Module 4: Advanced Loading Optimization (Reducing to ppm)

Once you have a working reaction (yield >70%), use this logic gate to reduce catalyst loading.

OptimizationLogic Start Start Optimization (Current: 5 mol%) CheckYield Is Yield > 80%? Start->CheckYield Reduce1 Reduce Pd to 1 mol% Keep Ligand:Pd ratio 2:1 CheckYield->Reduce1 Yes Fail1 STOP. Check Protodeboronation. Switch to MIDA. CheckYield->Fail1 No CheckYield2 Is Yield maintained? Reduce1->CheckYield2 Reduce2 Reduce Pd to 0.1 mol% INCREASE Ligand:Pd to 4:1 CheckYield2->Reduce2 Yes Fail2 Catalyst Death. Add 10 mol% Cu(OAc)2 or Switch to Pd-PEPPSI CheckYield2->Fail2 No Success Optimized Process (ppm loading) Reduce2->Success

Caption: Figure 2. Logic flow for reducing catalyst loading. Note that ligand ratios often need to increase as metal concentration decreases to maintain the active species.

References & Authoritative Grounding

  • MIDA Boronates & Slow Release:

    • Mechanism & Protocol: Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for the 2-Pyridyl Problem." J. Am. Chem. Soc.[8]2009 , 131, 6961–6963.

  • Buchwald Precatalysts (G3/G4):

    • Catalyst Design: Billingsley, K. L.; Buchwald, S. L. "An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Boronic Acid Derivatives." Angew.[3][4] Chem. Int. Ed.2008 , 47, 4695–4698.

  • Pd-PEPPSI Optimization:

    • Protocol: Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chem. Eur. J.2006 , 12, 4749–4755.

  • Protodeboronation Mechanism:

    • Kinetic Studies: Cox, P. A. et al. "Protodeboronation of Heteroaromatic Boronic Acids." J. Am. Chem. Soc.[8]2010 , 132, 13100–13112.

Sources

Technical Support Center: Navigating the Oxidative Instability of Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic and medicinal chemistry: the oxidative instability of pyridine intermediates. Pyridine scaffolds are cornerstones of countless pharmaceuticals and bioactive molecules.[1][2] However, their inherent electronic nature—an electron-deficient ring—makes them and their precursors susceptible to oxidative degradation, leading to yield loss, purification nightmares, and compromised compound integrity.[3]

This guide is structured to provide actionable solutions, moving from frequently encountered issues to in-depth troubleshooting workflows. We will explore the causality behind the instability and provide field-proven protocols to help you safeguard your valuable intermediates.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by researchers working with pyridine intermediates.

Q1: My pyridine intermediate solution is turning yellow/brown. What's happening?

A: Discoloration, typically to yellow or brown, is a classic visual indicator of degradation.[4] This is often due to the formation of small quantities of highly conjugated, colored byproducts resulting from oxidation. The primary mechanism is frequently the oxidation of the pyridine nitrogen to form a pyridine-N-oxide or subsequent ring-opening and polymerization reactions. Exposure to atmospheric oxygen, light, or trace metal impurities can catalyze this process.[4][5][6]

Q2: I'm seeing unexpected peaks in my HPLC/GC analysis, and my yields are low. Is oxidation the culprit?

A: Very likely. The appearance of new, often more polar, peaks in your chromatogram is a definitive sign of degradation.[4] Oxidative processes can lead to a variety of byproducts, such as hydroxylated pyridines, N-oxides, and ring-opened species, each of which will present as a distinct peak.[5][7] These side reactions consume your starting material or intermediate, directly causing the observed decrease in yield.[8]

Q3: What are the primary factors that accelerate the oxidative degradation of pyridines?

A: The stability of pyridine intermediates is compromised by several key factors:

  • Atmospheric Oxygen: Dissolved oxygen in solvents is a primary oxidant. Reactions run open to the air are highly susceptible.

  • Light Exposure: Pyridine and its derivatives are often light-sensitive. UV radiation, in particular, can provide the energy to initiate photochemical degradation pathways.[4]

  • Elevated Temperatures: Heat accelerates most chemical reactions, including degradation pathways.[9] This is especially critical during workup and purification steps like distillation, where prolonged heating can be detrimental.[6]

  • Presence of Oxidizing Agents: Obvious sources include reagents like hydrogen peroxide or peracids, but less obvious sources like peroxide impurities in solvents (e.g., older THF or ether) can be just as damaging.[4][6]

  • pH: Both strongly acidic and basic conditions can catalyze degradation, depending on the specific structure of the intermediate.[4]

Q4: How should I properly store my pyridine-containing compounds to ensure stability?

A: Proper storage is your first line of defense. The following table summarizes the recommended conditions based on best practices.[4]

Parameter Solid Compounds Solutions Rationale
Temperature Cool (2-8°C)Refrigerated or Frozen (2-8°C or -20°C)Slows the rate of degradation reactions.[9]
Light Store in amber, opaque containers.Use amber vials or wrap containers in foil.Prevents light-induced photochemical degradation.[4]
Atmosphere Tightly sealed container.Store under an inert atmosphere (N₂ or Ar).Excludes atmospheric oxygen and moisture.[4]
Duration Long-term stable if pure.Prepare fresh; use for limited periods.Minimizes time for degradation to occur in the solution phase.

Part 2: In-Depth Troubleshooting Guides

When simple fixes are not enough, these guides provide a structured approach to diagnosing and solving complex stability issues.

Guide 1: Diagnosing and Confirming Oxidative Instability

If you suspect oxidation, it's crucial to confirm it and identify the degradation products. This allows for a targeted solution. A forced degradation study is the definitive method for this diagnosis.

Workflow: Investigating Potential Degradation

A Initial Observation (e.g., Color Change, Low Yield) B Prepare Fresh Sample from Pure Starting Material A->B C Analyze via HPLC/GC-MS (Time=0 Control) B->C D Perform Forced Degradation Study (See Protocol 2.1) B->D Subject sample to stress F Compare Chromatograms C->F E Analyze Stressed Samples (Heat, Light, Oxidant) D->E E->F G Hypothesis Confirmed: New peaks in stressed samples match impurities in reaction. F->G H Hypothesis Rejected: No correlation. Investigate other side reactions. F->H

Caption: Workflow for diagnosing oxidative instability.

Protocol 2.1: Forced Degradation Study

This protocol deliberately exposes your intermediate to oxidative, thermal, and photolytic stress to identify potential degradation products.

Objective: To determine the degradation profile of a pyridine intermediate.

Materials:

  • Your pyridine intermediate

  • Appropriate solvent (e.g., Methanol, Acetonitrile/Water)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or GC-MS system

  • Amber and clear vials

  • Photostability chamber or UV lamp

  • Oven

Methodology:

  • Prepare Stock Solution: Create a stock solution of your intermediate at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[4]

  • Set Up Controls:

    • Unstressed Control: Store a sample of the stock solution under ideal conditions (e.g., 2-8°C, protected from light).

  • Apply Stress Conditions (in separate vials):

    • Oxidative Stress: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[4]

    • Thermal Stress: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 70°C) for 24 hours.[4]

    • Photolytic Stress: Expose an aliquot in a clear vial to light in a photostability chamber. Wrap a control sample in aluminum foil and place it alongside the exposed sample.[4]

    • Acid/Base Stress: Mix aliquots with equal volumes of 0.1 M HCl and 0.1 M NaOH, respectively. Gently heat if necessary.[4]

  • Analysis: After the designated time, neutralize the acid/base samples if needed. Analyze all stressed samples and the unstressed control by a stability-indicating HPLC or GC-MS method.

  • Interpretation: Compare the chromatograms. New peaks that appear in the stressed samples, especially the oxidative stress sample, are your likely degradation products. If these peaks match the impurities in your reaction mixture, you have confirmed oxidative instability is the issue.

Guide 2: Inert Atmosphere Techniques for Sensitive Reactions

The most direct way to prevent oxidation is to rigorously exclude oxygen from your reaction.

When to Use:

  • When using sensitive reagents (e.g., organometallics, strong bases).

  • During reactions that require prolonged heating.

  • When working with intermediates that have proven to be unstable in air.

  • When synthesizing 1,4-dihydropyridine intermediates, which are notoriously easy to oxidize to the corresponding pyridine.[8]

Mechanism: Preventing N-Oxide Formation

cluster_0 Air-Sensitive Reaction Py Pyridine Intermediate Product Desired Product Py->Product Reagents N_Oxide Pyridine-N-Oxide (Byproduct) Py->N_Oxide Oxidation O2 O₂ (from air) O2->N_Oxide Solvent Solvent

Caption: Oxidation as a competing reaction pathway.

Protocol 2.2: Setting Up a Reaction Under Inert Atmosphere

Objective: To perform a chemical reaction in an oxygen-free environment.

Materials:

  • Schlenk flask or a three-necked round-bottom flask

  • Rubber septa

  • Nitrogen or Argon gas source with a regulator

  • Bubbler (mineral oil)

  • Needles and syringes

  • Cannula (double-tipped needle)

Methodology:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove adsorbed water and cooled under a stream of inert gas.

  • Assemble Apparatus: Assemble the flask with a condenser (if refluxing) and seal all openings with rubber septa.

  • Purge the System (Vacuum-Refill Cycles):

    • Connect the flask to a Schlenk line or a manifold with both vacuum and inert gas lines.

    • Carefully evacuate the flask under vacuum.

    • Refill the flask with nitrogen or argon.

    • Repeat this cycle 3-5 times to ensure all atmospheric gases are removed.

  • Add Reagents:

    • Solids: Add solid reagents to the flask before purging, if possible. If adding later, do so quickly under a strong positive pressure of inert gas.

    • Liquids/Solvents: Use degassed solvents (purged with N₂/Ar for 20-30 minutes). Add them to the flask via a gas-tight syringe or a cannula transfer.

  • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, confirmed by gentle bubbling in the oil bubbler. This prevents air from leaking into the system.

  • Workup: Quench and work up the reaction as required. For highly sensitive products, the workup may also need to be performed with degassed solvents.

Part 3: Analytical Monitoring and Control

Effective control of instability requires robust analytical methods to monitor the process.

Comparison of Analytical Techniques

Choosing the right analytical tool is critical for monitoring the stability of pyridine intermediates.

Technique Primary Use Advantages Limitations
TLC Reaction progress monitoring.[8]Fast, inexpensive, simple setup.Not quantitative, low resolution.
GC-FID/MS Analysis of volatile, thermally stable pyridines.[10][11]High resolution and sensitivity (FID), structural info (MS).Not suitable for non-volatile or thermally labile compounds.
HPLC-UV/MS Gold standard for stability testing and purification.[12]Highly versatile, quantitative, applicable to a wide range of polarities and molecular weights.Can be complex to develop methods; MS detection is more expensive.
Py-IR Characterizing surface acidity of catalysts using pyridine as a probe molecule.[13]Provides specific information on Brønsted and Lewis acid sites.Specialized application, not for routine stability monitoring of intermediates in solution.

References

  • Pálfi, M., et al. (2004). Application of the measurement of oxidized pyridine dinucleotides with high-performance liquid chromatography-fluorescence detection to assay the uncoupled oxidation of NADPH by neuronal nitric oxide synthase. Analytical Biochemistry. Retrieved from [Link]

  • Kee, C. W., et al. (2018). Oxidative Dearomatization of Pyridines. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - ANALYTICAL METHODS. Retrieved from [Link]

  • ResearchGate. (2016). Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. Retrieved from [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Boinay, C., et al. (2018). How To Minimize Toxic Exposure to Pyridine during Continuous Infusion of Ceftazidime in Patients with Cystic Fibrosis? NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Pyridine Infrared Spectroscopy Analytical Service. Retrieved from [Link]

  • ResearchGate. (n.d.). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • OSHA. (1991). Pyridine. Retrieved from [Link]

  • Balucani, N. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Prebiotic Chemistry and Life's Origin.
  • MDPI. (2025). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]

  • ChemRxiv. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination. Retrieved from [Link]

  • AIR Unimi. (2023). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 16: Pyridine Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Pyridine degradation characteristics of a newly isolated bacterial strain and its application with a novel reactor for the further treatment in pyridine wastewater. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

  • ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]

Sources

Validation & Comparative

C13 NMR spectral analysis of tetrahydropyran-substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural elucidation of tetrahydropyran (THP)-substituted pyridines. It is designed for medicinal chemists and analytical scientists requiring definitive evidence of regiochemistry and conformation.

Publish Comparison Guide

Executive Summary

In drug discovery, the tetrahydropyran (THP) ring is a privileged scaffold, often employed to modulate lipophilicity (LogD) and metabolic stability. However, attaching a THP ring to a pyridine core introduces significant characterization challenges.

While Mass Spectrometry (MS) confirms molecular weight and Proton NMR (


H NMR)  provides basic connectivity, both fail to robustly distinguish between regioisomers (2-, 3-, or 4-substituted pyridines) due to spectral overlap and second-order coupling effects.

Carbon-13 NMR (


C NMR)  emerges as the superior diagnostic tool. This guide objectively compares 

C NMR against alternative methods, demonstrating its "performance" as the gold standard for resolving the specific structural ambiguities of THP-pyridine scaffolds.

Comparative Analysis: Diagnostic Performance

The Challenge: Regioisomer Differentiation

Synthesizing THP-pyridines often yields mixtures of isomers (e.g., 3- vs. 4-substitution) or rotamers. The table below compares how different analytical techniques perform in resolving these specific structures.

FeatureMethod A:

H NMR
Method B: Mass Spectrometry Method C:

C NMR (Recommended)
Primary Output Proton connectivity & coupling (

)
Molecular Weight (MW) & FragmentationCarbon Skeleton Topology
THP Ring Resolution Poor. Axial/Equatorial protons overlap (1.5–2.0 ppm).None. Excellent. Distinct signals for C2'/6', C3'/5', and C4'.
Regioisomer ID Difficult. Requires complex analysis of aromatic coupling patterns (

).
Ineffective. Isomers often have identical fragmentation.Definitive. Ipso-carbon shift is highly sensitive to position (Ortho/Meta/Para).
Symmetry Detection Ambiguous due to peak overlap.N/AClear. 4-substituted isomers show fewer signals due to symmetry.
Solvent Effects High sensitivity (peaks shift significantly).Low sensitivity.[1]Low sensitivity (robust data).
Why C NMR is the "Product of Choice"
  • The "Ipso" Marker: The carbon on the pyridine ring attached to the THP group (the ipso carbon) exhibits a characteristic chemical shift that varies predictably depending on whether it is at the 2, 3, or 4 position.

  • Symmetry Simplification:

    • 4-(THP-4-yl)pyridine: Possesses a plane of symmetry.[2] C2/C6 are equivalent, as are C3/C5. The spectrum is simplified.

    • 3-(THP-4-yl)pyridine: Asymmetric. All 5 pyridine carbons appear as distinct peaks.

  • Conformational Locking: The THP ring typically adopts a chair conformation.

    
    C NMR clearly resolves the C2'/6' (ether carbons) from C3'/5' (methylene carbons), confirming the integrity of the saturated ring.
    

Technical Deep Dive: Characteristic Chemical Shifts

To accurately assign your spectra, use the following reference data. These values are based on substituent chemical shift additivity rules (SCS) and validated against literature precedents for pyridine derivatives.

Table 1: Predicted C Chemical Shifts (ppm)

Solvent: CDCl


 referenced to 77.16 ppm.
Atom Position4-(THP-4-yl)pyridine (Symmetric)3-(THP-4-yl)pyridine (Asymmetric)2-(THP-4-yl)pyridine (Deshielded)
Pyridine C2 ~150.0 (CH)~148.5 (CH)~164.0 (Quaternary)
Pyridine C3 ~123.0 (CH)~140.0 (Quaternary) ~121.0 (CH)
Pyridine C4 ~154.0 (Quaternary) ~134.0 (CH)~136.0 (CH)
Pyridine C5 ~123.0 (CH)~123.5 (CH)~121.0 (CH)
Pyridine C6 ~150.0 (CH)~148.0 (CH)~149.0 (CH)
THP C4' (Methine) ~41.0~39.0~44.0
THP C3'/C5' ~33.5~33.0~32.5
THP C2'/C6' ~67.5~67.5~67.5

Key Diagnostic: Look for the quaternary carbon signal. If it is extremely downfield (>160 ppm), you likely have the 2-isomer . If the quaternary signal is ~154 ppm with a symmetric spectrum (fewer peaks), it is the 4-isomer .

Experimental Protocol

This self-validating workflow ensures high-resolution data suitable for publication or regulatory filing.

Step 1: Sample Preparation
  • Mass: Dissolve 15–30 mg of the compound.

  • Solvent: Use CDCl

    
      (0.6 mL) for standard analysis.
    
    • Note: If the compound contains free amines or carboxylic acids, add 1-2 drops of DMSO-d

      
        to prevent aggregation, though this may shift peaks slightly.
      
  • Tube: High-quality 5mm NMR tube (Class A). Filter the solution through a cotton plug to remove particulates that cause line broadening.

Step 2: Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Spectral Width: 240 ppm (to capture carbonyls or deshielded C2 carbons).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Critical: For quantitative integration of the quaternary ipso carbon, increase D1 to 5.0 seconds to allow full relaxation.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) for adequate S/N ratio on quaternary carbons.

Step 3: Processing
  • Line Broadening (LB): Apply an exponential window function with LB = 1.0 Hz to reduce noise.

  • Referencing: Set the center peak of the CDCl

    
     triplet to 77.16 ppm .
    

Visualization of Structural Logic

Figure 1: Decision Tree for Isomer Identification

This logic flow illustrates how to determine the regiochemistry of the pyridine ring based on the


C spectral data.

IsomerID Start Start: Acquire C13 Spectrum CountPeaks Count Pyridine Region Peaks (120 - 160 ppm) Start->CountPeaks IsSymmetric Are there only 3 Ar-C signals? CountPeaks->IsSymmetric CheckQuat Identify Quaternary Carbon Shift (Low Intensity Peak) IsDownfield Is Quaternary C > 160 ppm? CheckQuat->IsDownfield IsSymmetric->CheckQuat No (5 Signals) Result4 4-Isomer (Symmetric, C4 ~154 ppm) IsSymmetric->Result4 Yes (Symmetry) Result2 2-Isomer (Asymmetric, C2 ~164 ppm) IsDownfield->Result2 Yes Result3 3-Isomer (Asymmetric, C3 ~140 ppm) IsDownfield->Result3 No

Caption: Logical workflow for distinguishing 2-, 3-, and 4-substituted THP-pyridines using


C signal count and chemical shift values.
Figure 2: Experimental Workflow & Signal Pathway

Workflow Sample Crude Mixture (THP-Pyridine) Prep Dissolve in CDCl3 Filter particulates Sample->Prep Acquisition 13C NMR Acquisition (D1=2s, NS=512) Prep->Acquisition Process FT & Phasing Ref: 77.16 ppm Acquisition->Process Analysis Identify Ipso Carbon Process->Analysis

Caption: Step-by-step experimental protocol for acquiring high-fidelity


C NMR data.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

  • BenchChem. (2025). A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC.

  • National Institute of Standards and Technology (NIST). (2024). Pyridine Carbon-13 NMR Standards. NIST Chemistry WebBook.

Sources

Technical Comparison: LCMS Methodologies for Impurity Profiling of 4-(Tetrahydro-2H-pyran-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

4-(Tetrahydro-2H-pyran-4-yl)pyridine (CAS 26684-56-0) is a critical pharmacophore in modern kinase inhibitor design (e.g., ALK5, TGF-β inhibitors). Its structural duality—combining a basic pyridine nitrogen with a lipophilic yet oxygenated tetrahydropyran ring—presents unique chromatographic challenges.

This guide objectively compares two LCMS methodologies for identifying impurities in this scaffold. We contrast the Standard Acidic Method (Generic) against an Optimized High-pH Method , demonstrating why the latter is the superior choice for basic heterocycles regarding peak shape, loadability, and isomer resolution.

The Impurity Landscape: What Are We Hunting?

To design an effective method, we must first understand the "Enemy"—the specific impurities likely to arise from the synthesis (typically Suzuki coupling or hydrogenation of pyran-enamines).

Impurity TypeStructure / DescriptionOriginLCMS Challenge
Impurity A (Dehydro) 4-(3,6-dihydro-2H-pyran-4-yl)pyridineIncomplete hydrogenation or elimination.Differ by only 2 Da (M-2). Requires high resolution or specific fragmentation.
Impurity B (Regioisomer) 2-(Tetrahydro-2H-pyran-4-yl)pyridineIsomeric coupling impurity.Isobaric (Same Mass). Requires chromatographic separation (selectivity).[1][2]
Impurity C (N-Oxide) 4-(Tetrahydro-2H-pyran-4-yl)pyridine-N-oxideOxidative degradation.Highly polar; elutes early and broad on standard C18.
Impurity D (Dimer) Pyridine-Pyridine homocouplingCatalyst failure / side reaction.High logP; late eluter.

Comparative Analysis: Acidic vs. High-pH Methodologies

The "Basic Nitrogen" Problem

The pyridine nitrogen has a pKa of approximately 5.3.

  • At Low pH (pH 2.7): The molecule is protonated (

    
    ). It interacts strongly with residual silanols on the silica column, causing severe peak tailing and variable retention.[1]
    
  • At High pH (pH 10.0): The molecule is neutral. It relies purely on hydrophobic partitioning, resulting in sharp, symmetrical peaks and improved resolution of hydrophobic impurities.

Experimental Data Comparison

Method A: The "Generic" Approach

  • Column: Standard C18 (3.0 x 100 mm, 1.7 µm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • pH: ~2.7

Method B: The "Optimized" Approach (Recommended)

  • Column: Charged Surface Hybrid (CSH) C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile

  • pH: 10.0

Performance Metrics Table
MetricMethod A (Acidic)Method B (High pH)Verdict
Peak Tailing (Tf) 1.8 - 2.2 (Severe)1.05 - 1.15 (Excellent)Method B eliminates silanol interaction.
Resolution (Parent vs. Impurity A)

(Co-elution risk)

(Baseline resolved)
Method B provides orthogonal selectivity.
Sensitivity (S/N) Baseline+40% IncreaseNeutral species desolvate better in ESI positive mode for this scaffold.
N-Oxide Retention (

)
0.5 (Elutes in void)2.1 (Retained)Method B retains polar metabolites.

Detailed Experimental Protocols

Protocol 1: Optimized High-pH LCMS Workflow (Method B)

Use this protocol for final purity assessment and impurity identification.

1. Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile .

  • Note: Do not use pure acetonitrile as the initial solvent; the buffer salts may precipitate upon injection.

2. LC Conditions:

  • System: UHPLC (Agilent 1290 or Waters Acquity)

  • Column: Waters XSelect CSH C18 XP, 2.1 mm x 100 mm, 2.5 µm.

  • Column Temp: 45°C (Higher temp improves mass transfer for heterocycles).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2 µL.

3. Mobile Phase Gradient:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LCMS Grade).

Time (min)%A%BCurve
0.00955Initial
1.00955Hold
8.00595Linear
10.00595Wash
10.10955Re-equilibrate
13.00955End

4. MS Parameters (ESI Positive):

  • Source: Electrospray Ionization (ESI).[2]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimize for m/z 164.1 parent).

  • Scan Range: m/z 100 – 600.

  • Gas Temp: 350°C.

Visualizing the Workflow & Impurity Pathways

The following diagram illustrates the formation of key impurities and the decision logic for selecting the correct LCMS method.

Impurity_Profiling_Workflow Start Start: Crude 4-(Tetrahydro-2H-pyran-4-yl)pyridine Suzuki Route A: Suzuki Coupling (4-Cl-Pyridine + Boronic Acid) Start->Suzuki Reduction Route B: Hydrogenation (Pyridine + Dihydropyran) Start->Reduction Imp_Oxide Impurity: N-Oxide (Oxidative) Start->Imp_Oxide Storage/Air Imp_Regio Impurity: Regioisomer (2-substituted) Suzuki->Imp_Regio Isomeric Coupling Imp_Dehydro Impurity: Dehydro (Partially Reduced) Reduction->Imp_Dehydro Incomplete H2 Decision Select LCMS Method Imp_Regio->Decision Imp_Dehydro->Decision Imp_Oxide->Decision Method_Acid Method A: Acidic (pH 2.7) Result: Tailing Peaks, Co-elution Decision->Method_Acid Generic Screen Method_Base Method B: High pH (pH 10) Result: Sharp Peaks, High Res Decision->Method_Base Optimized Protocol

Caption: Figure 1. Impurity genesis pathways for 4-(Tetrahydro-2H-pyran-4-yl)pyridine and the critical decision node for chromatographic selection.

References

  • US Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 4-(Tetrahydro-2H-pyran-4-yl)pyridine (CAS 26684-56-0). Retrieved from [Link][3]

  • Rasayan Journal of Chemistry. Development and Validation of Chromatographic Methods by LC-MS/MS for Process Related Impurities. Vol. 12, No. 3, 1584-1590.[2] Retrieved from [Link]

Sources

Comparative Guide: Minisci vs. Suzuki Coupling for Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nitrogen-heterocycle functionalization, the Suzuki-Miyaura coupling and the Minisci reaction represent two opposing strategic philosophies: precision pre-functionalization versus direct innate reactivity.[1]

For drug discovery professionals, the choice between these two is rarely about "better" but rather "fit-for-purpose." Suzuki coupling offers the predictability and scalability required for process chemistry and precise SAR (Structure-Activity Relationship) generation. In contrast, the Minisci reaction provides speed and atom economy , enabling late-stage functionalization (LSF) of complex cores without de novo synthesis, albeit often at the cost of regiocontrol.

This guide objectively analyzes both methodologies, supported by mechanistic insights, experimental data, and decision-making frameworks.

Part 1: Mechanistic Divergence & Causality

To control these reactions, one must understand the fundamental forces driving them. The distinct mechanisms dictate their scope and limitations.

The Suzuki-Miyaura Coupling (Pd-Catalyzed Cross-Coupling)

Core Philosophy: Constructive assembly using pre-installed "handles" (Halides + Boronates).

  • Mechanism: Relies on the Pd(0)/Pd(II) catalytic cycle.[2]

  • The "Pyridine Problem": Pyridines are challenging in Suzuki coupling for two reasons:

    • Catalyst Poisoning: The basic nitrogen lone pair (

      
      -donor) can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle.
      
    • 2-Pyridyl Instability: 2-Pyridyl boronic acids are notoriously unstable and prone to protodeboronation (hydrolysis of the C-B bond) before transmetalation can occur.

  • Solution: Use of bulky ligands (e.g., phosphines like XPhos, SPhos) to prevent N-coordination, and MIDA boronates or BF3K salts to stabilize the boron species.

The Minisci Reaction (Radical C-H Functionalization)

Core Philosophy: Exploiting innate electronic deficiency via radical attack.[3]

  • Mechanism: Involves the generation of a nucleophilic carbon-centered radical (from carboxylic acids, alkyl halides, or boronic acids) which attacks a protonated (electron-deficient) pyridine.

  • Regioselectivity Issues: The radical attacks the position with the lowest LUMO energy. For protonated pyridine, the C2 and C4 positions are electronically similar, often leading to mixtures of regioisomers.[4]

  • Causality of Conditions: Acidic media is critical not just for solubility, but to lower the LUMO of the heterocycle, making it susceptible to nucleophilic radical attack.

Mechanistic Comparison Diagram

Mechanism_Comparison cluster_Suzuki Suzuki Coupling (Pd-Cycle) cluster_Minisci Minisci Reaction (Radical) S_Start Pyridine-X (Pre-functionalized) S_Pd0 Pd(0) Catalyst S_OxAdd Oxidative Addition (Pd-X Species) S_Pd0->S_OxAdd Rate Limiting (e- poor) S_Trans Transmetalation (R-B(OH)2 + Base) S_OxAdd->S_Trans Boronate Activation S_Prod Functionalized Pyridine (Regiospecific) S_Trans->S_Prod Reductive Elimination M_Start Native Pyridine (H-substituted) M_Acid Acid Activation (Py-H+) M_Start->M_Acid Protonation M_Add Radical Addition (Radical Cation) M_Acid->M_Add M_Rad Radical Generation (R• from R-COOH/R-X) M_Rad->M_Add Nucleophilic Attack M_Prod Functionalized Pyridine (Mixture C2/C4) M_Add->M_Prod Oxidative Aromatization

Figure 1: Comparative mechanistic flow. Suzuki relies on a closed catalytic cycle requiring pre-functionalization, while Minisci utilizes an open radical pathway on native substrates.

Part 2: Performance Metrics & Data Comparison

The following data summarizes the trade-offs between the two methods based on recent literature benchmarks (e.g., J. Am. Chem. Soc. 2021, Org.[5] Process Res. Dev. 2020).[6][7][8]

FeatureSuzuki-Miyaura CouplingMinisci Reaction
Regioselectivity Excellent (>99:1) . Dictated strictly by the leaving group (Br/Cl/I) position.Poor to Moderate . Typically C2/C4 mixtures (e.g., 1.5:1 to 4:1) unless C2 is blocked.
Substrate Prep High Burden . Requires synthesis of pyridine halides or unstable boronic acids.Zero Burden . Uses native pyridine and abundant acids/halides.
Functional Group Tolerance High . Tolerates esters, nitriles, basic amines (with optimization).Moderate . Oxidative conditions can affect sensitive groups (aldehydes, thiols).
Scalability High (kg scale) . Standard in GMP manufacturing.Low to Medium . Exotherms and oxidant stoichiometry limit batch scale; Flow chemistry is solving this.
Cost High . Pd catalysts (

$) and ligands.
Low . Ag catalysts ($) or metal-free; cheap oxidants (Persulfate).
Reaction Time 2–24 Hours10 min – 2 Hours (Rapid)
Primary Use Case Lead Optimization / Process . When the exact structure is non-negotiable.Hit Expansion / LSF . "Shotgun" approach to finding active analogs quickly.

Part 3: Experimental Protocols

Protocol A: Standard Suzuki Coupling (Reliable Arylation)

Best for: Synthesizing a specific 3-arylpyridine target with high purity.

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂[7][9]·CH₂Cl₂ (3 mol%)

  • K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[2][10]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with 3-bromopyridine, phenylboronic acid, and Pd catalyst. Seal and purge with Nitrogen for 5 minutes. Reason: Pd(0) is oxygen-sensitive; O2 causes homocoupling of boronic acids.[9]

  • Solvent Addition: Add sparged 1,4-Dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat block to 90°C for 4 hours. Vigorous stirring is essential for the biphasic mixture.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[10] Dry over Na₂SO₄.[10]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Self-Validation:

  • Observation: Reaction mixture should turn black (active Pd) from orange/red.

  • Check: If conversion is low, check pH of aqueous layer (must be >10 for transmetalation).

Protocol B: Modern Minisci Reaction (C4-Selective Alkylation)

Best for: Direct alkylation of complex pyridine cores without pre-functionalization. Reference: Adapted from Baran et al., J. Am. Chem. Soc. 2021 (Blocking Group Strategy).

Reagents:

  • Pyridine substrate (1.0 equiv)[2]

  • Alkyl Carboxylic Acid (Radical precursor, 2.0 equiv)

  • Ammonium Persulfate ((NH₄)₂S₂O₈) (2.0 equiv)

  • AgNO₃ (20 mol%)[1][11]

  • TFA (1.0 equiv) - Critical for protonation

  • Solvent: DCM/Water (1:1 biphasic)

Step-by-Step Methodology:

  • Setup: In a vial open to air (Minisci is generally air-tolerant), dissolve pyridine and carboxylic acid in DCM/Water.

  • Acidification: Add TFA. Reason: Protonates pyridine, lowering LUMO at C2/C4.[4]

  • Initiation: Add AgNO₃ and (NH₄)₂S₂O₈.

  • Reaction: Stir vigorously at 40°C. Evolution of CO₂ gas (bubbles) indicates decarboxylation is proceeding.

  • Monitoring: Check LCMS after 30 mins. Look for M+Alkyl mass.

  • Workup: Basify with saturated NaHCO₃ (critical to deprotonate product for extraction). Extract with DCM.[5]

Self-Validation:

  • Observation: Gas evolution (CO₂) is the hallmark of radical generation.

  • Check: If mono- vs. bis-alkylation ratio is poor, reduce oxidant/acid loading or run in flow.

Part 4: Decision Matrix (When to use which?)

Use this logic flow to select the appropriate method for your specific drug development stage.

Decision_Tree Start Pyridine Functionalization Goal Q1 Is the Pyridine Pre-functionalized? (Halogen/Boron present?) Start->Q1 Suzuki USE SUZUKI COUPLING High Fidelity, Scalable Q1->Suzuki Yes (Halide/Boronate) Q2 Is Regioselectivity Critical? Q1->Q2 No (Native Pyridine) Suzuki_Route Synthesize Halide Precursor Then Suzuki Q2->Suzuki_Route Yes (Must be single isomer) Minisci USE MINISCI REACTION Rapid, Direct, Late-Stage Q2->Minisci No (Mixture acceptable/Separable) Advanced_Minisci Use Blocking Group Strategy (e.g. Baran Method) Minisci->Advanced_Minisci Need C4 Selectivity?

Figure 2: Strategic decision tree for selecting coupling methodology.

Expert Insight: The "Late-Stage" Paradox

While Suzuki is cleaner, Minisci is superior for Late-Stage Functionalization (LSF) . When you have 10 mg of a complex drug scaffold and want to append a methyl or cyclopropyl group to check metabolic stability:

  • Suzuki: Requires brominating the scaffold (risky, might fail, multiple steps) then coupling.

  • Minisci: Mix scaffold + acid + oxidant. Isolate the active isomer. Verdict: Use Minisci for discovery (generating diversity); use Suzuki for development (manufacturing the winner).

References

  • Recent Advances in Minisci-Type Reactions. SciSpace. [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. J. Am. Chem. Soc. 2021, 143, 11927-11933.[5] [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Org. Chem. (via PMC). [Link]

  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods. J. Med. Chem. (via PMC). [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry. Organics 2022. [Link]

Sources

Technical Comparison: Synthetic Architectures for 4-(Tetrahydro-2H-pyran-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(tetrahydro-2H-pyran-4-yl)pyridine (4-THP-pyridine) represents a classic challenge in medicinal chemistry: the formation of a


 bond between an electron-deficient heterocycle (pyridine) and a saturated oxygenated ring (tetrahydropyran).

This guide evaluates three distinct synthetic architectures. While direct radical functionalization (Minisci) offers brevity, the Stepwise Suzuki-Miyaura Coupling followed by Hydrogenation is the industry-standard "Winner" for scalability, purity, and overall yield. This route circumvents the sluggish kinetics of direct


 cross-coupling by utilizing a 

coupling with a vinyl boronate intermediate.
Decision Matrix: Route Selection

RouteSelection Start Start: 4-THP-Pyridine Synthesis Scale Is Scale > 100g? Start->Scale Purity Is Isomeric Purity Critical? Scale->Purity No Suzuki Route A: Suzuki-Miyaura (Vinyl Coupling + Reduction) Yield: ~85% (Overall) Scale->Suzuki Yes Speed Is Speed/Screening Priority? Purity->Speed No Purity->Suzuki Yes Minisci Route B: Minisci Reaction (Radical Addition) Yield: 40-60% (Mix of Isomers) Speed->Minisci Yes Lithiation Route C: Metallation/Addition (Grignard/Lithium) Yield: ~60% (3 Steps) Speed->Lithiation No (Legacy)

Figure 1: Strategic decision tree for selecting the synthetic route based on scale and purity requirements.

Comparative Analysis of Synthetic Routes

The following data summarizes the performance of the three primary methodologies. Yields are aggregated from optimized literature protocols for similar pyridine-heterocycle systems.

MetricRoute A: Suzuki-Miyaura Route B: Minisci Radical Route C: Metallation (Grignard)
Key Intermediate 3,6-dihydro-2H-pyran-4-ylboronateTetrahydro-2H-pyran radical4-(pyridin-4-yl)tetrahydro-2H-pyran-4-ol
Step Count 2 (Coupling + Reduction)1 (Direct C-H Activation)3 (Addition + Dehydration + Reduction)
Overall Yield 80 – 90% 40 – 60%55 – 65%
Regioselectivity Exclusive (4-position)Poor (Mix of C2/C4) unless blockedExclusive (Directed by precursor)
Scalability Excellent (Kg scale)Poor (Chromatography heavy)Moderate (Cryogenic steps required)
Cost Driver Pd Catalyst & BoronateReagent Excess (Pyran)Cryogenic cooling & Lithium reagents

Detailed Route Analysis[1][2]

Route A: The Industry Standard (Suzuki-Miyaura)

Mechanism: This route avoids the difficult


 coupling by first coupling 4-chloropyridine with the unsaturated pyran boronate (3,6-dihydro-2H-pyran-4-ylboronic acid pinacol ester). The resulting alkene is then reduced.
Mechanistic Pathway

SuzukiMechanism Pyridine 4-Chloropyridine Coupling Step 1: Pd-Catalyzed Coupling (Suzuki-Miyaura) Pyridine->Coupling Boronate Dihydro-pyran Boronate Boronate->Coupling Intermediate Intermediate: 4-(3,6-dihydro-2H-pyran-4-yl)pyridine Coupling->Intermediate Yield: ~90% Reduction Step 2: Hydrogenation (H2, Pd/C) Intermediate->Reduction Product Target: 4-THP-Pyridine Reduction->Product Yield: ~95%

Figure 2: The two-stage protocol utilizing a vinyl boronate to bypass sp3-coupling limitations.

Experimental Protocol (Self-Validating)

Step 1: Cross-Coupling

  • Charge: To a reaction vessel, add 4-Chloropyridine HCl (1.0 eq), 3,6-dihydro-2H-pyran-4-ylboronic acid pinacol ester (1.1 eq), and

    
     (3.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Critical: Degas solvent with

    
     for 15 mins to prevent homocoupling.
    
  • Catalyst: Add

    
     (0.05 eq).
    
  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LCMS for consumption of chloride.

  • Workup: Dilute with EtOAc, wash with brine. Dry organic layer (

    
    ) and concentrate.[1]
    
    • Checkpoint: The intermediate should be a solid. If oil, residual boronate may be present.

Step 2: Hydrogenation

  • Charge: Dissolve the intermediate from Step 1 in MeOH (0.1 M).

  • Catalyst: Add 10 wt% Pd/C (10% by weight of substrate).

  • Reaction: Stir under

    
     balloon (1 atm) at RT for 2–4 hours.
    
  • Filtration: Filter through Celite to remove Pd. Concentrate.

    • Validation:

      
       NMR should show loss of alkene protons (~6.5 ppm) and appearance of methine multiplet (~2.8 ppm).
      
Route B: The Direct Approach (Minisci)

Mechanism: Radical alkylation of a protonated pyridine. Why it fails at scale: The Minisci reaction is inherently non-selective without blocking groups. The nucleophilic alkyl radical attacks the most electron-deficient positions (C2 and C4). Since C2 is often kinetically favored or statistically more probable (2 sites vs 1), yields of the desired C4 product are often dilute.

Optimization Note: Modern photoredox conditions (Ir catalysts) or the use of N-oxide activated pyridines can improve C4 selectivity, but material costs rise significantly compared to Route A.

Route C: The Classical Approach (Metallation)

Mechanism: Lithiation of 4-halopyridine followed by addition to tetrahydro-4H-pyran-4-one. Technical Challenge: 4-Lithiopyridine is thermally unstable (prone to Wibaut-Arens dimerization). It must be generated at -78°C. The resulting tertiary alcohol requires acidic dehydration (which can polymerize the vinyl ether) and subsequent reduction.

Protocol Summary:

  • 4-Bromopyridine +

    
    -BuLi (-78°C, THF).
    
  • Add Tetrahydro-4H-pyran-4-one.

  • Quench

    
     Tertiary Alcohol.
    
  • Reflux in

    
    /AcOH 
    
    
    
    Elimination.
  • Hydrogenation (

    
    , Pd/C).
    

References

  • Suzuki-Miyaura Optimization: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide. (2025).[1][2][3][4][5] ResearchGate. Link

  • Minisci Reaction Selectivity: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (2021). J. Am. Chem. Soc. Link

  • Scale-Up Methodologies: Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide. (2025).[1][2][3][4][5] BenchChem. Link

  • Grignard/Lithiation Context: Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (2024). J. Org.[6][3] Chem. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Tetrahydro-2H-pyran-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals and laboratory scientists, a deep understanding of proper disposal protocols is not merely a matter of compliance but a fundamental aspect of ensuring a safe working environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step methodology for the proper disposal of 4-(Tetrahydro-2H-pyran-4-yl)pyridine, a heterocyclic compound frequently utilized in medicinal chemistry. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of 4-(Tetrahydro-2H-pyran-4-yl)pyridine is essential. While comprehensive toxicological data for this specific compound may be limited, the known hazards of its parent structure, pyridine, and related heterocyclic compounds provide a strong basis for a cautious approach.[1][2][3] The primary risks associated with this class of chemicals are summarized below.

Hazard ClassificationDescription of RiskRecommended Safety Precautions
Flammability As with many organic solvents and pyridine derivatives, there is a risk of flammability, especially with the potential for vapor/air mixtures to be explosive at elevated temperatures.[2][4]Handle away from heat, sparks, open flames, and other ignition sources.[2][4] Use explosion-proof electrical and ventilating equipment.[4]
Acute Toxicity Pyridine and its derivatives can be harmful if swallowed, inhaled, or in contact with skin.[2]Avoid breathing vapors or mists.[5] Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE).[6]
Skin and Eye Irritation Direct contact can cause skin and serious eye irritation.[5][7]Wear chemical-resistant gloves, a lab coat, and chemical splash goggles or a face shield.[5][6]
Environmental Hazard Improper disposal can lead to the contamination of soil and water systems.[1][8]Do not dispose of down the drain or in regular trash.[9][10] All waste must be treated as hazardous.

Regulatory Framework: Adherence to Mandated Standards

The disposal of 4-(Tetrahydro-2H-pyran-4-yl)pyridine is governed by stringent federal and local regulations. Key among these are the standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan for laboratories, which must include procedures for the safe disposal of hazardous chemicals.[11][12]

  • EPA's Resource Conservation and Recovery Act (RCRA): The RCRA provides a comprehensive framework for the management of hazardous waste from "cradle to grave."[8] Under RCRA, chemical waste is classified based on its characteristics of ignitability, corrosivity, reactivity, and toxicity.[8][10] 4-(Tetrahydro-2H-pyran-4-yl)pyridine waste must be managed according to these regulations.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific guidance that aligns with federal, state, and local regulations.[9]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 4-(Tetrahydro-2H-pyran-4-yl)pyridine.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye and Face Protection: Chemical splash goggles and/or a face shield are mandatory to protect against splashes.[5][6]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[4] Always inspect gloves for any signs of degradation before use.[4]

  • Work Area: All handling of waste should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[9]

Step 2: Waste Collection and Segregation
  • Do Not Mix Wastes: Never mix 4-(Tetrahydro-2H-pyran-4-yl)pyridine waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[4][11] Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.[11]

  • Designated Waste Container: Collect all waste containing 4-(Tetrahydro-2H-pyran-4-yl)pyridine, including contaminated consumables like pipette tips and wipes, in a designated hazardous waste container.[9]

Step 3: Container Selection and Labeling
  • Container Compatibility: The waste container must be chemically compatible with pyridine-based compounds and be in good condition with a secure, leak-proof lid.[8]

  • Proper Labeling: Accurate and clear labeling is a critical regulatory requirement. The label must include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "Waste 4-(Tetrahydro-2H-pyran-4-yl)pyridine" (avoid abbreviations)[13]

    • A clear indication of the hazards (e.g., "Flammable," "Toxic")[9]

    • The date of accumulation

Step 4: Temporary On-Site Storage
  • Secure Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[9]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and acids.[9][7]

  • Ignition Sources: The storage location must be free of any sources of ignition, such as heat, sparks, or open flames.[2][9][10]

Step 5: Final Disposal
  • Professional Disposal Service: The final disposal of 4-(Tetrahydro-2H-pyran-4-yl)pyridine must be carried out by a licensed and approved hazardous waste disposal contractor.[7][14][15]

  • Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the waste container. They will ensure that the disposal process is compliant with all relevant regulations.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated.[9]

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill response information.[13]

  • Contain the Spill: Use a non-combustible, inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[4][9] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[9][16]

  • Decontaminate: Clean the spill area as per your laboratory's established procedures.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 4-(Tetrahydro-2H-pyran-4-yl)pyridine.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Labeling & Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Generate Waste 4-(Tetrahydro-2H-pyran-4-yl)pyridine B->C D Is this a spill? C->D E Collect liquid and solid waste in a designated, compatible container C->E D->E No F Follow Spill Management Protocol D->F Yes G Securely seal the container E->G F->G H Label container with: 'Hazardous Waste' Full Chemical Name Hazards & Date G->H I Store in a cool, dry, ventilated, and secure secondary containment area H->I J Contact Institutional EHS for waste pickup I->J K Waste collected by a licensed disposal service J->K L End: Safe and Compliant Disposal K->L

Caption: Disposal workflow for 4-(Tetrahydro-2H-pyran-4-yl)pyridine.

By adhering to this comprehensive guide, researchers and scientists can ensure the safe and compliant disposal of 4-(Tetrahydro-2H-pyran-4-yl)pyridine, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Waste Disposal Safety Protocols.
  • 4-(tetrahydro-2h-pyran-4-yl)pyridine - Hazard Genotoxicity. U.S. Environmental Protection Agency.
  • How To Dispose Of Lab Chemicals. Environmental Marketing Services.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Safety D
  • Safety D
  • 4,5-Diiodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)
  • Toxicological Profile for Pyridine.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Safety D
  • Safety D
  • Safety D
  • Hazard Substance Fact Sheet: Pyridine. New Jersey Department of Health.
  • Pyridine. CAMEO Chemicals, NOAA.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. BenchChem.
  • Safety D
  • Regulations and Advisories for Pyridine.

Sources

Personal Protective Equipment for Handling 4-(Tetrahydro-2H-pyran-4-yl)pyridine

[1][2][3][4]

Executive Summary & Chemical Profile

4-(Tetrahydro-2H-pyran-4-yl)pyridine (CAS: 26684-56-0 ) is a critical heterocyclic building block used frequently in the synthesis of pharmaceutical agents.[1] Its structural combination of a basic pyridine ring and a saturated oxygen heterocycle makes it valuable for modulating solubility and metabolic stability in drug candidates.

However, its handling requires specific precautions due to its physicochemical properties.[2] It typically exists as a low-melting solid (m.p. ~45–48 °C) or a viscous liquid at slightly elevated temperatures. This phase variability creates a unique risk profile: it can generate dust in its solid state and aerosols/vapors when melted or dissolved.

Chemical Identification:

  • IUPAC Name: 4-(Tetrahydro-2H-pyran-4-yl)pyridine

  • CAS Number: 26684-56-0[1][3]

  • Molecular Formula: C₁₀H₁₃NO

  • Molecular Weight: 163.22 g/mol

  • Physical State: Solid (at <45°C) / Liquid (at >45°C)

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." This compound is an organic base with irritant properties. The primary risks stem from contact with mucous membranes and potential inhalation of dusts.

Hazard Class (GHS)Hazard StatementMechanistic Insight
Skin Irritation 2 H315: Causes skin irritation.Pyridine derivatives can penetrate the stratum corneum, causing dermatitis and local inflammation.
Eye Irritation 2A H319: Causes serious eye irritation.[4]Basic nature (pKa ~5.[1]9) can cause saponification of ocular lipids, leading to severe irritation.
STOT SE 3 H335: May cause respiratory irritation.Inhalation of dust or vapors irritates the upper respiratory tract mucosa.

Signal Word: WARNING

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: the level of protection scales with the energy and potential exposure of the task.

Task CategoryLevel 1: Standard Handling Level 2: High Energy / Scale-Up
Activity Weighing (<1g), cold storage transfer, sealed vessel transport.Reactions >1g, heating, open-vessel transfers, spill cleanup.
Hand Protection Nitrile Gloves (0.11 mm) Standard splash protection. Change immediately upon contamination.[5]Double Nitrile or Laminate (Silver Shield) Required if dissolving in penetrating solvents (e.g., DCM, DMSO).
Eye Protection Safety Glasses with Side Shields ANSI Z87.1 compliant.Chemical Safety Goggles Sealed fit required to prevent vapor/dust entry.
Body Protection Lab Coat (Cotton/Poly) Buttoned fully. Long sleeves.Chemical Resistant Apron Tyvek sleeves recommended if handling large liquid volumes.
Respiratory Fume Hood Only Handle strictly within a certified fume hood (Face velocity: 100 fpm).N95/P100 Respirator Required only if fume hood is unavailable or during spill cleanup outside containment.
Operational Handling Protocol

This protocol emphasizes "Engineering Controls First"—PPE is the last line of defense.

Phase 1: Preparation & Weighing
  • Temperature Control: Remove the container from storage (2–8°C). Allow it to equilibrate to room temperature in a desiccator to prevent condensation, which can hydrolyze impurities or make the solid sticky.

  • Static Management: The solid form can be electrostatic. Use an anti-static gun or polonium strip near the balance if the powder is flighty.

  • Weighing: Perform all weighing inside a chemical fume hood. If the balance is outside, use a tared, sealable secondary container (e.g., a scintillation vial) to transport the solid.

Phase 2: Reaction Setup
  • Inert Atmosphere: As a pyridine derivative, this compound can oxidize over time. Flush the reaction vessel with Nitrogen or Argon.

  • Solvent Addition: Add solvent slowly down the side of the flask to minimize aerosol generation.

  • Dissolution: If heating is required to dissolve the low-melting solid, ensure the condenser is active before heating begins to trap vapors.

Phase 3: Quench & Workup
  • pH Check: The compound is basic.[1] When quenching reactions, be aware of exotherms if neutralizing with acid.

  • Extraction: Use standard organic extraction protocols. Note that as a pyridine, it may remain in the aqueous layer at low pH. Adjust pH > 10 to extract the free base into the organic layer.

Workflow Visualization

The following diagram illustrates the safe lifecycle of the compound within the laboratory.

GStorageStorage(2-8°C, Inert Gas)EquilibrationEquilibration(Desiccator, RT)Storage->EquilibrationPrevent CondensationWeighingWeighing(Fume Hood, Anti-static)Equilibration->WeighingMinimize DustReactionReaction Setup(Inert Atm, Closed System)Weighing->ReactionTransfer SolidsWorkupWorkup / Quench(pH Control)Reaction->WorkupChemical TransformationDisposalDisposal(Organic Basic Waste)Workup->DisposalSegregate Waste

Figure 1: Operational workflow for handling 4-(Tetrahydro-2H-pyran-4-yl)pyridine, prioritizing containment and moisture control.[5]

Emergency Response & Disposal
Accidental Exposure
  • Eye Contact: Immediately flush with water for 15 minutes .[6] Hold eyelids open. The basic nature requires thorough irrigation to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[6][5][2][7][8] Do not use alcohol/solvents, as they may enhance dermal absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[7]

Spill Cleanup
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Wear goggles, double nitrile gloves, and a lab coat.

  • Contain:

    • If Solid: Cover with a damp paper towel to prevent dust, then sweep up.

    • If Liquid (Melted/Solution): Absorb with vermiculite or sand.

  • Clean: Wipe the surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the base, followed by water.

Disposal Path
  • Classification: Non-halogenated Organic Solvent/Solid Waste (unless mixed with halogenated solvents).

  • Segregation: Do not mix with strong oxidizers or strong acids in the waste stream to prevent exotherms.

  • Labeling: Clearly label as "Basic Organic Waste" with constituents listed.

References
  • U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 4-(Tetrahydro-2H-pyran-4-yl)pyridine.[1] Retrieved February 24, 2026, from [Link]

  • PubChem. (2025). Compound Summary: Pyridine, 4-(tetrahydro-2H-pyran-4-yl)-.[1][3] National Library of Medicine. Retrieved February 24, 2026, from [Link]

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